molecular formula C9H9Cl2NO2 B1303849 2,4-dichloro-N-(2-hydroxyethyl)benzamide CAS No. 20656-08-0

2,4-dichloro-N-(2-hydroxyethyl)benzamide

Cat. No.: B1303849
CAS No.: 20656-08-0
M. Wt: 234.08 g/mol
InChI Key: XLDWVZONXJRQIQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-hydroxyethyl)benzamide ( 20656-08-0) is a chemical compound with the molecular formula C 9 H 9 Cl 2 NO 2 and a molecular weight of 234.08 g/mol . This benzamide derivative serves as a versatile building block in organic and medicinal chemistry research. Its structure, featuring both amide and hydroxyl functional groups, makes it a valuable intermediate for synthesizing more complex molecules, such as acylthiourea derivatives . Researchers utilize this compound to explore non-covalent interactions, like hydrogen bonding, which are critical in crystal engineering and the design of supramolecular structures . Studies on closely related 2,4-dichlorobenzamide compounds have demonstrated significant in vitro biological activities, including antioxidant and cytotoxic properties, making them subjects of interest in pharmacological research . The molecular structure and intermolecular interactions of such compounds are often confirmed and analyzed using single-crystal X-ray diffraction . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult safety data sheets and handle the material according to laboratory safety protocols. Molecular Information: - CAS Number: 20656-08-0 - Molecular Formula: C 9 H 9 Cl 2 NO 2 - Molecular Weight: 234.08 g/mol - SMILES: O=C(NCCO)C1=CC=C(Cl)C=C1Cl

Properties

IUPAC Name

2,4-dichloro-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(8(11)5-6)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDWVZONXJRQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377418
Record name 2,4-Dichloro-N-(2-hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20656-08-0
Record name 2,4-Dichloro-N-(2-hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,4-dichloro-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2,4-dichloro-N-(2-hydroxyethyl)benzamide, a compound of interest in pharmaceutical and chemical research. Moving beyond rote protocols, this document elucidates the causal reasoning behind methodological choices, empowering researchers to develop and validate robust analytical systems. We will explore two primary analytical pathways: the preferred Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach for its superior compatibility with the analyte's physicochemical properties, and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. Key focus is placed on interpreting the unique isotopic patterns generated by the dichlorinated aromatic ring and elucidating the compound's fragmentation pathways through tandem mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and scientifically sound analytical method for this and structurally related molecules.

Introduction to the Analyte and the Analytical Imperative

The Molecule: this compound

This compound is a substituted benzamide featuring several key functional groups that dictate its chemical behavior and, consequently, the strategy for its analysis.

  • Dichlorinated Benzene Ring: The two chlorine atoms are critical identifiers, producing a distinct isotopic signature in mass spectrometry due to the natural abundance of ³⁵Cl and ³⁷Cl.

  • Amide Linkage: This functional group is polar and susceptible to specific cleavage patterns during mass spectrometric fragmentation.

  • N-(2-hydroxyethyl) Side Chain: The primary alcohol on this side chain significantly increases the molecule's polarity and potential for thermal instability, making direct GC analysis challenging.

The precise characterization and quantification of this molecule are essential for understanding its purity, stability, metabolism, and potential role in various developmental pipelines.

The Analytical Mandate: Why Mass Spectrometry?

Mass spectrometry (MS) is the definitive technique for the analysis of this compound due to its unparalleled sensitivity, specificity, and structural elucidation capabilities. Unlike spectroscopic methods that provide aggregate information, MS allows for the precise determination of molecular weight and the confirmation of elemental composition through isotopic patterns. Furthermore, tandem mass spectrometry (MS/MS) provides unambiguous structural confirmation by inducing and analyzing specific fragmentation patterns, creating a molecular fingerprint.

The Foundational Principle: Isotopic Signatures

A cornerstone of trustworthiness in the mass spectrometric identification of halogenated compounds is the analysis of their isotopic patterns. Chlorine exists as two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). The presence of two chlorine atoms in this compound results in a predictable cluster of peaks for the molecular ion.

  • M Peak: Contains two ³⁵Cl atoms.

  • M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 Peak: Contains two ³⁷Cl atoms.

The relative intensity ratio of these peaks is approximately 9:6:1 . Observing this characteristic pattern in a full-scan mass spectrum provides extremely high confidence in the presence of a dichlorinated compound.

Primary Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Rationale for LC-MS

An LC-MS approach, particularly with Electrospray Ionization (ESI), is the superior strategy for this analyte. The causality is rooted in the molecule's physicochemical properties. The polar amide and hydroxyl groups lend themselves to efficient ionization via ESI, a soft ionization technique that preserves the molecular ion for subsequent fragmentation analysis[1][2]. This approach avoids the high temperatures of a GC inlet, which could cause thermal degradation of the N-(2-hydroxyethyl) side chain.

Experimental Protocol: Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound standard and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.

  • Working Standard Dilution: Serially dilute the stock solution with a 50:50 mixture of methanol and deionized water (containing 0.1% formic acid) to create working standards for calibration and system suitability. A typical starting concentration for direct infusion is 1 µg/mL.

  • Matrix Samples (if applicable): For samples in complex matrices (e.g., plasma, tissue homogenate), a protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences.

Workflow for LC-MS/MS Analysis

The logical flow from sample to data ensures a systematic and reproducible analysis.

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Standard Weighing & Stock Solution (Methanol) B Serial Dilution (50:50 MeOH:H2O + 0.1% FA) A->B C Injection onto C18 Column B->C Sample Injection D Gradient Elution (Water/Acetonitrile) C->D E Electrospray Ionization (ESI+) D->E Eluent Transfer F MS1 Full Scan (Identify Precursor Ion) E->F G Collision-Induced Dissociation (CID) F->G H MS2 Product Ion Scan (Confirm Structure) G->H I I H->I Data Analysis & Interpretation

Caption: Overall workflow for LC-MS/MS analysis.

Recommended LC-MS/MS Method Parameters

This table provides a robust starting point for method development. Parameters should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
LC System
ColumnC18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle sizeProvides good retention and peak shape for moderately polar aromatic compounds.
Mobile Phase AWater + 0.1% Formic AcidPromotes protonation for positive ion mode ESI.
Mobile Phase BAcetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrateA standard gradient to ensure elution of the analyte while cleaning the column.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature40 °CImproves peak shape and reduces viscosity.
MS System (ESI+)
Ionization ModePositive Electrospray Ionization (ESI+)The amide nitrogen is readily protonated.
Capillary Voltage3.5 kVTypical voltage for stable spray and efficient ionization.
Source Temperature120 °CPrevents solvent condensation without causing thermal degradation.
Desolvation Temperature350 °CEnsures efficient removal of solvent from droplets.
MS1 Scan Rangem/z 100-300Covers the expected molecular ion and key fragments.
MS2 Collision Energy20-40 eV (Ramped)A ramped energy ensures a wide range of fragments are generated for comprehensive structural analysis.
Expected Data in ESI+ Mode

The molecular formula of this compound is C₉H₉Cl₂NO₂. The monoisotopic mass is approximately 233.00 Da.

Ion SpeciesCalculated m/z (Monoisotopic)Isotopic Pattern (m/z)Expected Relative Intensity
[M+H]⁺ 234.0083234.0, 236.0, 238.0100:65:10 (Approx. 9:6:1)
[M+Na]⁺ 256.0002256.0, 258.0, 260.0100:65:10 (Approx. 9:6:1)

The primary ion observed should be the protonated molecule, [M+H]⁺. The presence of sodium adducts, [M+Na]⁺, is also common and serves as a secondary confirmation of the molecular weight.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

The Imperative of Fragmentation

While the MS1 scan provides the molecular weight and isotopic signature, it does not confirm the specific isomeric structure. Tandem MS is required to generate fragment ions that are diagnostic of the molecule's connectivity. By selecting the [M+H]⁺ ion (m/z 234) and subjecting it to collision-induced dissociation (CID), we can propose a fragmentation pathway that validates the structure.

Proposed ESI+ Fragmentation Pathway

The fragmentation of protonated this compound is expected to proceed through several key losses and cleavages, primarily around the stable benzoyl group and the amide linkage. The cleavage of the C-N bond to form a resonance-stabilized acylium ion is a common pathway for benzamide derivatives.[3][4]

A [M+H]⁺ m/z 234/236/238 B Loss of H₂O [M+H-H₂O]⁺ m/z 216/218/220 A->B -18 Da C Loss of C₂H₄O [M+H-C₂H₄O]⁺ m/z 190/192 A->C -44 Da D 2,4-Dichlorobenzoyl Cation [C₇H₃Cl₂O]⁺ m/z 173/175/177 C->D -NH₃ E Loss of CO [C₆H₃Cl₂]⁺ m/z 145/147/149 D->E -28 Da (CO)

Caption: Proposed MS/MS fragmentation pathway in ESI+ mode.

Interpretation of Key Fragment Ions
Observed m/z (Monoisotopic)Proposed Structure / LossMechanistic Rationale
216.0 Loss of water (-H₂O) from the hydroxyethyl groupA common fragmentation for alcohols, often initiated by protonation of the hydroxyl group.[5]
190.0 Loss of ethylene oxide (C₂H₄O) from the side chainCleavage of the amide C-N bond with rearrangement.
173.0 2,4-Dichlorobenzoyl cation The most characteristic fragment, resulting from the cleavage of the amide C-N bond. This acylium ion is highly stable and often the base peak in the MS/MS spectrum.[4]
145.0 Loss of carbon monoxide (-CO) from the benzoyl cationA subsequent fragmentation of the acylium ion, characteristic of aromatic carbonyl compounds.

The presence of the dichlorinated isotopic pattern on the fragments at m/z 216, 190, 173, and 145 provides a self-validating system, confirming that the chlorine atoms are on the portion of the molecule retained in these fragments.

Alternative Strategy: GC-MS with Derivatization

Rationale and Required Derivatization

While LC-MS is preferred, GC-MS may be employed if available or required by specific regulatory methods.[6][7] However, direct injection is inadvisable. The polar hydroxyl group will cause poor peak shape and potential thermal degradation in the hot GC inlet.

Causality of Derivatization: To overcome this, a derivatization step is mandatory. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), will convert the polar -OH group into a nonpolar -O-Si(CH₃)₃ group. This transformation increases the molecule's volatility and thermal stability, making it suitable for GC analysis.

Experimental Protocol: Derivatization and GC-MS
  • Sample Preparation: Evaporate an aliquot of the sample in a suitable solvent (e.g., acetonitrile) to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst). Cap the vial tightly and heat at 70°C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

Recommended GC-MS Parameters
ParameterRecommended SettingRationale
GC System
ColumnDB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)A low-polarity column suitable for a wide range of derivatized compounds.
Inlet Temperature280 °CEnsures complete volatilization of the derivatized analyte.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 minSeparates the analyte from derivatizing agent and byproducts.
MS System (EI)
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy for generating reproducible fragmentation patterns.
Source Temperature230 °CStandard source temperature.
Scan Rangem/z 40-500Covers the expected mass range of the derivatized molecule and its fragments.
Expected EI Fragmentation

EI is a "hard" ionization technique, leading to more extensive fragmentation compared to ESI. The molecular ion of the derivatized compound (M.W. ~305) may be weak or absent. However, EI fragmentation is highly reproducible and excellent for structural confirmation. Expected fragments would include the stable 2,4-dichlorobenzoyl cation at m/z 173/175 and fragments related to the silylated side chain.

Conclusion

The robust and definitive analysis of this compound is best achieved using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach with electrospray ionization. This methodology is directly compatible with the analyte's physicochemical properties and provides rich data for confident identification through molecular weight determination, characteristic isotopic patterns, and specific MS/MS fragmentation pathways. The observation of the 9:6:1 isotopic cluster for the precursor ion and the generation of the stable 2,4-dichlorobenzoyl cation (m/z 173) are key pillars of a trustworthy identification. While a GC-MS method is feasible, it necessitates a derivatization step to ensure analyte stability and chromatographic performance. By understanding the chemical principles driving these analytical strategies, researchers can confidently develop and validate methods for the characterization of this and similar molecules.

References

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Sources

A Strategic Approach to Unveiling the Therapeutic Potential of 2,4-dichloro-N-(2-hydroxyethyl)benzamide: An In-Depth Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Focused Investigation

In the landscape of contemporary drug discovery, the benzamide scaffold represents a cornerstone of medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities.[1][2][3][4] The strategic incorporation of a dichlorinated phenyl ring, as seen in 2,4-dichloro-N-(2-hydroxyethyl)benzamide, presents a compelling case for a thorough investigation into its therapeutic potential. The electron-withdrawing nature of the chlorine atoms can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of this specific compound, designed for researchers, scientists, and drug development professionals. Our approach is not merely a sequence of assays but a logical progression of hypothesis-driven experiments designed to efficiently identify and characterize the bioactivity of this promising molecule.

Chapter 1: Foundational Physicochemical and Structural Considerations

Before embarking on a screening cascade, a fundamental understanding of the test compound is paramount. This compound is a small molecule with a defined chemical structure.[5] Its solubility in various solvents, particularly DMSO for stock solutions and aqueous buffers for biological assays, must be empirically determined to ensure accurate and reproducible results. Preliminary in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can offer valuable insights into its potential drug-like properties and guide the selection of appropriate assay systems.[6]

Chapter 2: A Multi-Pronged Approach to Biological Activity Screening

Based on the known activities of related benzamide and dichlorobenzamide derivatives, a logical starting point for screening involves a tiered approach targeting key areas of unmet medical need: antimicrobial, antifungal, and anticancer activities. Furthermore, given the prevalence of benzamides as enzyme inhibitors, a targeted screen against relevant enzymes is warranted.[2][7][8]

Antimicrobial Activity Screening: Combating a Growing Threat

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[9][10] Dichlorophen, a structurally related compound, has demonstrated potent antibacterial activity, suggesting that this compound may possess similar properties.[9]

Antifungal_Workflow spore_prep Fungal Spore/Conidia Suspension Preparation (e.g., C. albicans, A. fumigatus) plate_prep Prepare 96-well plate with serially diluted compound in RPMI-1640 medium inoculation Inoculate plates with fungal suspension plate_prep->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation readout Measure Optical Density (OD) at 600 nm or visually assess growth incubation->readout mic_determination Determine Minimum Inhibitory Concentration (MIC) readout->mic_determination

Caption: Workflow for determining antifungal activity.

  • Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305) in RPMI-1640 medium, adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL. [11][12]2. Compound Preparation: Similar to the antimicrobial assay, prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation and Incubation: Inoculate the wells with the fungal suspension and incubate at 35°C for 24-48 hours. [13]4. Growth Assessment: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. [11]

Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation

The benzamide moiety is present in several approved anticancer drugs, notably as histone deacetylase (HDAC) inhibitors. [2][3][4]This provides a strong rationale for evaluating the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.

Anticancer_Workflow cell_seeding Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow to adhere compound_treatment Treat cells with serially diluted This compound cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_solubilization Incubate to allow formazan crystal formation, then add solubilization solution mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 value absorbance_reading->ic50_calculation

Caption: Workflow for assessing anticancer activity via MTT assay.

  • Cell Culture and Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [14]2. Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals. [14][15]5. Solubilization and Absorbance Reading: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. [16]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Screening: A Mechanistic Approach

The benzamide scaffold is a known zinc-binding group and can interact with the active sites of various enzymes. [2][7]A targeted screen against enzymes implicated in diseases, such as histone deacetylases (HDACs) or proteases like trypsin, could reveal a specific mechanism of action. [2][7]

HDAC_Inhibition cluster_normal Normal Cell Function cluster_inhibition Inhibition Pathway HDAC Histone Deacetylase (HDAC) Acetylation Acetylation Maintained HDAC->Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) HDAC->Chromatin Histone Histone Tail (Lysine-Ac) Deacetylation Deacetylation Histone->Deacetylation Compound 2,4-dichloro-N- (2-hydroxyethyl)benzamide Compound->HDAC Inhibits Deacetylation->HDAC Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylation->Open_Chromatin Apoptosis Apoptosis Genes (e.g., p21, Bax) Open_Chromatin->Apoptosis

Caption: Potential mechanism of action via HDAC inhibition.

Chapter 3: Data Interpretation and Hit Validation

The primary screening assays will generate a significant amount of data. It is crucial to establish clear hit criteria to identify promising compounds for further investigation.

Assay TypePrimary EndpointExample Hit Criterion
Antimicrobial Minimum Inhibitory Concentration (MIC)MIC ≤ 16 µg/mL
Antifungal Minimum Inhibitory Concentration (MIC)MIC ≤ 16 µg/mL
Anticancer 50% Inhibitory Concentration (IC50)IC50 ≤ 10 µM
Enzyme Inhibition 50% Inhibitory Concentration (IC50)IC50 ≤ 1 µM

Any identified "hits" must be subjected to a rigorous validation process. This includes:

  • Confirmation of Activity: Re-testing the compound to ensure the initial result is reproducible.

  • Dose-Response Analysis: Generating a full dose-response curve to confirm the potency (IC50 or MIC).

  • Selectivity Profiling: For anticancer hits, testing against non-cancerous cell lines to assess for selective toxicity.

  • Orthogonal Assays: Employing a secondary assay that measures a different biological endpoint to confirm the initial finding. For example, an ATP-based cell viability assay could be used to confirm the results of an MTT assay.

Conclusion: A Roadmap to Discovery

This in-depth technical guide provides a strategic and experimentally sound framework for the biological activity screening of this compound. By systematically evaluating its antimicrobial, antifungal, and anticancer potential, and exploring its capacity for enzyme inhibition, researchers can efficiently and effectively uncover the therapeutic promise of this compound. The key to success lies not in the blind application of assays, but in a logical, hypothesis-driven approach that prioritizes scientific integrity and reproducibility at every step. This structured methodology will undoubtedly accelerate the journey from a promising molecule to a potential therapeutic lead.

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Unraveling the Enigmatic Mechanism of Action of Dichlorobenzamide Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dichlorobenzamide scaffold has emerged from the shadows of agrochemistry to become a compelling starting point for the development of novel therapeutics. This guide provides an in-depth exploration of the multifaceted mechanisms of action of dichlorobenzamide compounds, with a particular focus on the repurposed anthelmintic drug, niclosamide. We will dissect the intricate signaling pathways modulated by this class of molecules, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB, providing not just a theoretical overview, but also field-proven experimental protocols to empower researchers in their quest to elucidate the therapeutic potential of these compounds. This document is designed to be a practical and authoritative resource for researchers, scientists, and drug development professionals, bridging the gap between foundational knowledge and actionable experimental design.

Introduction: The Renaissance of a Chemical Scaffold

Historically, dichlorobenzamide compounds were primarily associated with their herbicidal properties, with 2,6-dichlorobenzamide (BAM) being a well-known metabolite of the cellulose synthesis inhibitor, dichlobenil. However, the inherent chemical versatility of the dichlorobenzamide core has paved the way for its exploration in medicinal chemistry. The strategic placement of chloro and amide functionalities provides a unique combination of lipophilicity and hydrogen bonding capabilities, making it an attractive scaffold for targeting a diverse array of biological macromolecules.

This guide will pivot from the agricultural origins of dichlorobenzamides to their burgeoning role in human therapeutics, using the compelling case of niclosamide as a central exemplar. Niclosamide, a salicylanilide derivative containing a dichlorophenyl moiety, has been used for decades as an antihelminthic agent with a well-established safety profile.[1][2] More recently, it has been discovered that niclosamide possesses potent anticancer, antiviral, and antibacterial properties, stemming from its ability to modulate multiple critical cellular signaling pathways simultaneously.[1][3][4]

The Multifaceted Mechanistic Profile of Niclosamide: A Case Study

Niclosamide's therapeutic potential lies in its capacity to act as a multi-targeted agent, a highly sought-after characteristic in the treatment of complex diseases like cancer.[3][4] Its mechanism of action is not a single, linear event but rather a cascade of effects on several interconnected signaling nodes.

Key Signaling Pathways Targeted by Niclosamide

Niclosamide has been shown to inhibit several key signaling pathways that are frequently dysregulated in cancer and other diseases:

  • Wnt/β-catenin Signaling: This pathway is crucial for embryonic development and adult tissue homeostasis.[5][6] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[7] Niclosamide has been demonstrated to inhibit Wnt/β-catenin signaling, leading to decreased proliferation of cancer cells.[7]

  • mTORC1 Signaling: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism.[8][9] Dysregulation of the mTORC1 pathway is implicated in a wide range of diseases, including cancer and metabolic disorders.[10] Niclosamide has been shown to interfere with mTORC1 signaling, contributing to its anti-proliferative effects.[3]

  • STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and inflammation.[11] Constitutive activation of STAT3 is observed in many cancers and is associated with poor prognosis. Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway.[12][13]

  • NF-κB Signaling: Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[14][15] Chronic activation of the NF-κB pathway is linked to inflammation and cancer. Niclosamide has been shown to suppress NF-κB signaling, which may contribute to its anti-inflammatory and anticancer activities.[3]

The following diagram illustrates the convergence of these pathways and the central role of Niclosamide in their modulation.

cluster_0 Cellular Processes cluster_1 Signaling Pathways Proliferation Proliferation Survival Survival Metabolism Metabolism Inflammation Inflammation Wnt/β-catenin Wnt/β-catenin Wnt/β-catenin->Proliferation Wnt/β-catenin->Survival mTORC1 mTORC1 mTORC1->Proliferation mTORC1->Metabolism STAT3 STAT3 STAT3->Proliferation STAT3->Survival NF-κB NF-κB NF-κB->Survival NF-κB->Inflammation Niclosamide Niclosamide Niclosamide->Wnt/β-catenin Inhibits Niclosamide->mTORC1 Inhibits Niclosamide->STAT3 Inhibits Niclosamide->NF-κB Inhibits

Figure 1: Niclosamide's multifaceted inhibition of key signaling pathways.

Experimental Workflows for Mechanistic Investigation

To rigorously investigate the mechanism of action of dichlorobenzamide compounds like niclosamide, a multi-pronged approach employing a suite of well-validated cellular and biochemical assays is essential. The following sections provide detailed, step-by-step protocols for key experiments.

General Cell Culture and Compound Treatment

Rationale: Consistent and reproducible cell culture practices are the bedrock of reliable in vitro data. This protocol outlines the fundamental steps for maintaining cell lines and treating them with the dichlorobenzamide compound of interest.

Protocol:

  • Cell Line Maintenance:

    • Culture cells (e.g., HEK293, cancer cell lines) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells upon reaching 70-80% confluency to ensure they remain in the exponential growth phase.

  • Compound Preparation:

    • Prepare a stock solution of the dichlorobenzamide compound (e.g., niclosamide) in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C.

  • Cell Seeding and Treatment:

    • Seed cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow for optimal growth during the experiment.

    • Allow cells to adhere and resume exponential growth for 24 hours.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control (DMSO).

    • Incubate the cells for the desired duration of the experiment.

Wnt/β-catenin Signaling Pathway Activity: TOPflash/FOPflash Reporter Assay

Rationale: The TOPflash/FOPflash reporter assay is a widely used and reliable method to specifically measure the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt/β-catenin pathway.[7]

Protocol:

  • Cell Seeding and Transfection:

    • Seed HEK293T or other suitable cells in a 24-well plate.

    • After 24 hours, co-transfect the cells with either the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated, inactive binding sites) plasmid, along with a Renilla luciferase plasmid (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of the dichlorobenzamide compound or vehicle control.

  • Luciferase Assay:

    • After the desired treatment period (e.g., 24 hours), lyse the cells and measure both firefly (from TOPflash/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in TOPflash activity relative to the vehicle-treated control. FOPflash activity should remain low and unchanged, confirming the specificity of the observed effects on Wnt signaling.

cluster_0 Cell Preparation cluster_1 Treatment & Incubation cluster_2 Data Acquisition & Analysis Seed Cells Seed Cells Transfect (TOP/FOPflash + Renilla) Transfect (TOP/FOPflash + Renilla) Seed Cells->Transfect (TOP/FOPflash + Renilla) Treat with Compound Treat with Compound Transfect (TOP/FOPflash + Renilla)->Treat with Compound Incubate Incubate Treat with Compound->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Measure Luciferase Activity Measure Luciferase Activity Lyse Cells->Measure Luciferase Activity Normalize & Analyze Normalize & Analyze Measure Luciferase Activity->Normalize & Analyze

Figure 2: Workflow for the TOPflash/FOPflash reporter assay.
mTORC1 Kinase Activity Assay

Rationale: A direct in vitro kinase assay provides a definitive measure of the enzymatic activity of mTORC1. This protocol involves immunoprecipitating mTORC1 from cell lysates and then assessing its ability to phosphorylate a known substrate.[16]

Protocol:

  • Cell Lysis and Immunoprecipitation:

    • Treat cells with the dichlorobenzamide compound for the desired time.

    • Lyse the cells in a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex.[16]

    • Immunoprecipitate mTORC1 from the cell lysates using an antibody against a core component of the complex (e.g., Raptor or mTOR).

  • Kinase Reaction:

    • Wash the immunoprecipitates to remove detergents and non-specific proteins.

    • Resuspend the beads in a kinase assay buffer containing a known mTORC1 substrate (e.g., recombinant 4E-BP1) and ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Detection of Substrate Phosphorylation:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Detect the phosphorylation of the substrate using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).

  • Data Analysis:

    • Quantify the band intensity of the phosphorylated substrate and normalize it to the total amount of the substrate or a loading control.

    • Compare the mTORC1 activity in compound-treated samples to that in vehicle-treated controls.

STAT3 and NF-κB Signaling: Luciferase Reporter Assays

Rationale: Similar to the Wnt reporter assay, luciferase reporter assays are powerful tools for quantifying the transcriptional activity of STAT3 and NF-κB.[17][18][19][20] These assays utilize reporter constructs where the luciferase gene is under the control of response elements specific for either STAT3 or NF-κB.

Protocol:

  • Cell Seeding and Transfection:

    • Seed appropriate cells (e.g., HEK293) in a 24-well or 96-well plate.

    • Co-transfect the cells with a STAT3- or NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase normalization plasmid.

  • Compound Treatment and Pathway Stimulation:

    • After 24 hours, pre-treat the cells with the dichlorobenzamide compound for a short period (e.g., 1-2 hours).

    • Stimulate the cells with a known activator of the respective pathway (e.g., IL-6 for STAT3, TNF-α for NF-κB) in the continued presence of the compound.

  • Luciferase Assay and Data Analysis:

    • After an appropriate stimulation time (e.g., 6-8 hours), lyse the cells and perform a dual-luciferase assay as described in section 3.2.

    • Normalize firefly luciferase activity to Renilla luciferase activity.

    • Calculate the percentage of inhibition of stimulus-induced reporter activity by the compound.

Data Presentation and Interpretation

To facilitate the interpretation and comparison of experimental results, it is crucial to present quantitative data in a clear and structured format.

Table 1: Inhibitory Activity of Niclosamide on Key Signaling Pathways

PathwayAssay TypeCell LineIC₅₀ (µM)Reference
Wnt/β-cateninTOPflash ReporterHCT116~1.0[7]
mTORC1In vitro kinaseHEK293TNot reported[3]
STAT3Luciferase ReporterProstate Cancer Cells< 1.0[11]
NF-κBLuciferase ReporterOvarian Cancer Cells~1-5[21]

Note: IC₅₀ values can vary depending on the specific cell line and experimental conditions.

Conclusion and Future Directions

The journey of dichlorobenzamide compounds from herbicides to potential therapeutics is a testament to the power of chemical exploration and the repurposing of existing drugs. Niclosamide, in particular, stands out as a remarkable example of a multi-targeted agent with a complex and fascinating mechanism of action. By systematically dissecting its effects on key signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB, researchers can gain valuable insights into its therapeutic potential for a wide range of diseases.

The experimental workflows detailed in this guide provide a robust framework for investigating the mechanism of action of novel dichlorobenzamide derivatives. As our understanding of the intricate signaling networks that govern cellular behavior continues to grow, so too will our ability to design and develop the next generation of targeted therapies based on this versatile chemical scaffold. The future of dichlorobenzamide research is bright, with the promise of new discoveries that could have a profound impact on human health.

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An In-depth Technical Guide to 2,4-dichloro-N-(2-hydroxyethyl)benzamide: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-dichloro-N-(2-hydroxyethyl)benzamide, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on closely related analogs to predict its characteristics and provides detailed, field-proven methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers initiating studies on this and similar compounds, enabling a foundational understanding of its behavior and facilitating further investigation into its potential therapeutic applications.

Introduction: The Significance of Substituted Benzamides in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The versatility of the benzene ring allows for a wide range of substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of halogen atoms, such as chlorine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The N-(2-hydroxyethyl) side chain introduces a hydrophilic component, potentially influencing solubility and providing a handle for further derivatization.

The compound this compound incorporates these key features, making it a compelling candidate for investigation in various therapeutic areas. Dichlorobenzamide derivatives have been explored for their potential as herbicides and have been identified as metabolites of other compounds.[1] This guide will delve into the core physicochemical properties, a proposed synthetic route, and detailed analytical protocols to fully characterize this compound.

Physicochemical Properties

Structural and General Properties
PropertyValueSource
Chemical Name This compound-
CAS Number 20656-08-0[2]
Molecular Formula C₉H₉Cl₂NO₂[2]
Molecular Weight 234.08 g/mol [2]
SMILES O=C(NCCO)C1=CC=C(Cl)C=C1Cl[2]
Predicted Physical Properties

Precise experimental values for melting point, boiling point, and solubility are crucial for purification and formulation development. In the absence of specific data for this compound, the following predictions are made based on related structures.

  • Melting Point: Solid at room temperature. The melting point is expected to be influenced by the crystalline packing, which is dictated by intermolecular forces such as hydrogen bonding from the amide and hydroxyl groups, as well as dipole-dipole interactions from the chloro-substituents. For comparison, 2,4-dichlorobenzamide has a melting point of 158-161 °C. The presence of the flexible and hydrogen-bonding capable N-(2-hydroxyethyl) side chain may lead to a different crystalline lattice and thus a different melting point.

  • Boiling Point: A high boiling point is anticipated due to the compound's polarity and potential for intermolecular hydrogen bonding. Vacuum distillation would likely be required to prevent decomposition at atmospheric pressure.

  • Solubility: The molecule possesses both lipophilic (dichlorophenyl ring) and hydrophilic (hydroxyethyl and amide groups) regions. Therefore, it is expected to have moderate solubility in polar organic solvents such as ethanol, methanol, and acetone.[3] Its solubility in water is predicted to be low, a common characteristic of many drug candidates. The solubility in a range of solvents is a critical parameter for developing purification and formulation protocols.[4]

Synthesis and Purification

The synthesis of this compound can be readily achieved through the acylation of 2-aminoethanol with 2,4-dichlorobenzoyl chloride. This is a standard and robust method for amide formation.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2,4-Dichlorobenzoyl_chloride 2,4-Dichlorobenzoyl chloride Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) 2,4-Dichlorobenzoyl_chloride->Reaction_Vessel 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Acylation

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2,4-Dichlorobenzoyl chloride

  • 2-Aminoethanol (Ethanolamine)

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminoethanol (1.0 equivalent) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

  • Addition of Acyl Chloride: Dissolve 2,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled solution of 2-aminoethanol and triethylamine over 30 minutes with vigorous stirring. The dropwise addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride and neutralize the triethylammonium salt) and brine.

  • Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the amide and hydroxyl functional groups.

  • Amide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 2,4-dichlorobenzoic acid and 2-aminoethanol. The electron-withdrawing nature of the dichlorinated phenyl ring may influence the reactivity of the amide carbonyl.

  • Hydroxyl Group: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions.

  • Aromatic Ring: The dichlorinated benzene ring is generally stable but can undergo nucleophilic aromatic substitution under forcing conditions.

The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Caption: Predicted 1H NMR assignments for this compound.

  • ¹H NMR (Proton NMR):

    • Aromatic Region (δ 7.3-7.8 ppm): Three protons on the dichlorinated benzene ring will appear as a complex multiplet.

    • Amide Proton (δ ~8.0 ppm): A broad triplet is expected due to coupling with the adjacent methylene protons. The chemical shift can be solvent and concentration-dependent.

    • Methylene Protons (δ ~3.6 and ~3.8 ppm): Two distinct signals are expected for the two methylene groups of the hydroxyethyl chain. The CH₂ group adjacent to the nitrogen will likely appear as a quartet due to coupling with both the amide and the other methylene protons. The CH₂ group adjacent to the hydroxyl group will likely appear as a triplet.

    • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and will appear as a broad triplet that may exchange with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon will be observed in this region.

    • Aromatic Carbons (δ ~125-140 ppm): Six signals are expected for the carbons of the benzene ring, with the carbons bearing the chlorine atoms appearing at distinct chemical shifts.

    • Methylene Carbons (δ ~40-65 ppm): Two signals corresponding to the two methylene carbons of the hydroxyethyl group will be present.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3500-3200 (broad)
N-H stretch (amide)3400-3200
C=O stretch (amide)1680-1630
C-Cl stretch800-600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at m/z 233 (for ³⁵Cl isotopes) and 235 (for one ³⁷Cl isotope) and 237 (for two ³⁷Cl isotopes) in a characteristic isotopic pattern for two chlorine atoms.

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the hydroxyethyl group, cleavage of the amide bond, and loss of chlorine atoms.

Potential Applications in Drug Development

The structural features of this compound suggest potential for a range of biological activities. The dichlorophenyl moiety is present in several bioactive molecules, and the N-hydroxyalkylamide functionality can participate in hydrogen bonding interactions with biological targets.[5]

Potential areas for investigation include:

  • Anticancer Activity: Many substituted benzamides have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The benzamide scaffold is a known pharmacophore in the development of antibacterial and antifungal agents.

  • Enzyme Inhibition: The molecule could be screened against a variety of enzymes, where the amide and hydroxyl groups could act as key binding motifs.

Safety and Handling

Based on the hazard information for related compounds, this compound should be handled with care.

  • Hazard Statements: Likely to cause skin and serious eye irritation (H315, H319).

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has provided a detailed overview of the anticipated physical and chemical properties of this compound. While specific experimental data is currently sparse, the information compiled from analogous compounds offers a solid foundation for researchers. The proposed synthetic and characterization protocols are robust and should enable the efficient production and validation of this molecule. Given the prevalence of the substituted benzamide scaffold in medicinal chemistry, this compound represents a promising starting point for the development of novel therapeutic agents. Further investigation into its biological activities is warranted.

References

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Initial Toxicity Screening of 2,4-dichloro-N-(2-hydroxyethyl)benzamide: A Strategic Approach for Early-Stage Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The development of novel chemical entities, such as 2,4-dichloro-N-(2-hydroxyethyl)benzamide, necessitates a robust and systematic evaluation of their toxicological profile from the earliest stages. This guide provides a comprehensive, tiered framework for the initial toxicity screening of this compound, designed for researchers, scientists, and drug development professionals. By integrating in vitro and in vivo methodologies, this strategy aims to efficiently identify potential liabilities, inform go/no-go decisions, and guide future development. The protocols described herein are grounded in established regulatory guidelines and best practices, emphasizing experimental causality, data integrity, and a self-validating design to ensure trustworthy and reproducible outcomes.

Introduction: The Rationale for a Phased Toxicity Assessment

This compound is a novel benzamide derivative. The benzamide scaffold is prevalent in a wide array of pharmacologically active compounds, known for activities including antimicrobial, antifungal, and analgesic properties.[1][2] The specific combination of a dichlorinated benzene ring and an N-(2-hydroxyethyl) side chain warrants a de novo toxicological investigation. The chlorinated aromatic moiety can be a substrate for metabolic activation by cytochrome P450 enzymes, potentially leading to reactive intermediates, while the overall structure's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are unknown.[3][4]

An early and systematic assessment of toxicity is paramount to de-risk a drug development program, saving significant time and resources. This guide proposes a multi-tiered approach, beginning with rapid, high-throughput in vitro assays and progressing to more complex in vivo models only as necessary. This workflow ensures that foundational questions of cellular toxicity and genotoxicity are answered before committing to resource-intensive animal studies.

G cluster_0 Toxicity Screening Workflow cluster_1 In Vitro Assays cluster_2 In Vivo Assays Compound 2,4-dichloro-N- (2-hydroxyethyl)benzamide InVitro Tier 1: In Vitro Assessment Compound->InVitro Initial Screening InVivo Tier 2: Preliminary In Vivo Assessment InVitro->InVivo Promising Profile or Need for Systemic Data Profile Preliminary Toxicity Profile & Risk Assessment InVitro->Profile High Toxicity or Genotoxicity Cytotoxicity Cytotoxicity (MTT Assay) - IC50 Determination Genotoxicity Genotoxicity (Ames Test) - Mutagenic Potential InVivo->Profile Systemic Toxicity Data AcuteOral Acute Oral Toxicity (OECD 423) Zebrafish Zebrafish Embryo Test (FET, OECD 236)

Caption: Overall workflow for the initial toxicity screening of a novel compound.

Tier 1: Foundational In Vitro Toxicity Assessment

The initial tier focuses on cell-based assays to establish the compound's intrinsic cytotoxicity and mutagenic potential. These assays are rapid, cost-effective, and align with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

Cytotoxicity Screening: The MTT Assay

Expertise & Causality: The first critical step is to determine the concentration at which the compound elicits cytotoxic effects. This provides a therapeutic window and informs the dose selection for all subsequent, more complex assays.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6][7] A reduction in metabolic activity is indicative of either cell death or cytostatic effects.[5] We propose using a human liver cell line (e.g., HepG2) and a human kidney cell line (e.g., HEK293) to identify potential organ-specific toxicity, as the liver and kidneys are primary sites of drug metabolism and excretion.[8]

Experimental Protocol: MTT Assay for IC₅₀ Determination

  • Cell Culture: Culture HepG2 or HEK293 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well microplate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24 and 48 hours to assess time-dependent effects.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Trustworthiness & Self-Validation: This protocol's integrity is maintained by the inclusion of positive and negative (vehicle) controls, performing the assay in triplicate, and assessing multiple concentrations to generate a full dose-response curve. Comparing 24h and 48h results provides insight into the kinetics of the cytotoxic response.

Data Presentation: Cytotoxicity Summary

Cell LineIncubation TimeIC₅₀ (µM) [95% CI]
HepG224 hours[Insert Data]
HepG248 hours[Insert Data]
HEK29324 hours[Insert Data]
HEK29348 hours[Insert Data]
Genotoxicity Screening: The Bacterial Reverse Mutation (Ames) Test

Expertise & Causality: Assessing a compound's potential to cause genetic mutations is a critical component of safety pharmacology and is required by regulatory agencies.[9] The Ames test is a widely accepted method for identifying chemical mutagens.[10] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[11] The assay detects mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[12]

A crucial aspect of this test is the inclusion of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate.[11] This is because some chemicals (pro-mutagens) only become mutagenic after being metabolized by enzymes like cytochrome P450s.[4] Given the dichlorinated aromatic structure of the test compound, metabolic activation is a significant possibility.[3][13]

G cluster_0 Ames Test Workflow (per strain) TestCompound Test Compound (Varying Concentrations) Mixture_S9 Incubate: Compound + Bacteria + S9 TestCompound->Mixture_S9 Mixture_noS9 Incubate: Compound + Bacteria - S9 TestCompound->Mixture_noS9 Bacteria his- S. typhimurium (e.g., TA98, TA100) Bacteria->Mixture_S9 Bacteria->Mixture_noS9 S9_Mix S9 Liver Extract (Metabolic Activation) S9_Mix->Mixture_S9 Control Controls (Vehicle, Positive) Control->Mixture_S9 Control->Mixture_noS9 Plate_S9 Plate on Histidine-Deficient Agar Mixture_S9->Plate_S9 Plate_noS9 Plate on Histidine-Deficient Agar Mixture_noS9->Plate_noS9 Incubate_Plate Incubate Plate (37°C, 48-72h) Plate_S9->Incubate_Plate Plate_noS9->Incubate_Plate Count Count Revertant Colonies Incubate_Plate->Count

Caption: Workflow for the Ames test with and without metabolic activation.

Experimental Protocol: Ames Test (Plate Incorporation Method, OECD 471)

  • Strain Selection: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Dose Selection: Select at least five concentrations of the test compound based on the cytotoxicity data (from the MTT assay), typically up to the limit of solubility or cytotoxicity.

  • Assay Preparation: For each strain and concentration, prepare two sets of tubes: one with S9 mix (+S9) and one without (-S9).

  • Incubation: To each tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer (-S9).[12]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to each tube, vortex gently, and pour onto minimal glucose agar plates.

  • Controls: Prepare plates for a vehicle control (DMSO) and a known positive control for each strain, both with and without S9 mix (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA98 with S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Trustworthiness & Self-Validation: The use of multiple strains detects different mutation types. The parallel +/- S9 arms definitively determine if the compound or its metabolites are mutagenic. Positive and negative controls ensure the assay is performing correctly and the bacterial strains are viable and responsive.

Data Presentation: Ames Test Summary (Example for TA100)

Concentration (µ g/plate )Mean Revertants (-S9) ± SDMean Revertants (+S9) ± SDCytotoxicity Observed
0 (Vehicle Control)[Insert Data][Insert Data]No
[Dose 1][Insert Data][Insert Data]No
[Dose 2][Insert Data][Insert Data]No
[Dose 3][Insert Data][Insert Data]Slight
[Dose 4][Insert Data][Insert Data]Moderate
[Dose 5][Insert Data][Insert Data]High
Positive Control[Insert Data][Insert Data]N/A

Tier 2: Preliminary In Vivo Toxicity Assessment

If the compound shows acceptable in vitro profiles (i.e., low cytotoxicity and no mutagenicity), a preliminary in vivo assessment is warranted to understand its effects in a whole organism.

Acute Oral Toxicity (OECD 423, Acute Toxic Class Method)

Expertise & Causality: This study provides an initial estimate of a substance's acute toxicity after oral administration.[14] The Acute Toxic Class Method (OECD 423) is a sequential procedure that uses a minimal number of animals (typically 3 per step) to assign a GHS (Globally Harmonized System) classification category.[15] It avoids the ethical concerns of the classical LD₅₀ test while still providing critical information on clinical signs of toxicity, potential target organs, and a dose range for subsequent studies.[14][16] The rat is a standard rodent model for this purpose.[17]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use a single sex (typically female, as they are often more sensitive) of a standard laboratory rat strain (e.g., Wistar or Sprague-Dawley), 8-12 weeks old.[15][17]

  • Housing & Acclimation: Acclimate animals for at least 5 days in a controlled environment (22 ± 3°C, 30-70% humidity, 12h light/dark cycle).[17]

  • Dose Administration: Following a brief fasting period (3-4 hours), administer the compound by oral gavage. A suitable vehicle (e.g., 0.5% carboxymethylcellulose) should be used.

  • Starting Dose: Begin with a starting dose of 300 mg/kg, as this is a median dose level in the guideline.

  • Sequential Dosing:

    • Procedure: Dose a group of 3 animals.

    • Outcome 1: If 2 or 3 animals die, the substance is classified, and testing may stop. To refine the classification, a lower dose (e.g., 50 mg/kg) can be tested.

    • Outcome 2: If 0 or 1 animal dies, proceed to a higher dose (2000 mg/kg) in another group of 3 animals.

    • Classification: The final classification is determined by the outcomes at the different dose levels as specified in the OECD 423 guideline.

  • Observation: Observe animals closely for the first 4 hours post-dosing and then daily for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic/CNS effects, and behavior). Record body weights pre-dosing and at days 7 and 14.

  • Pathology: At the end of the 14-day period, perform a gross necropsy on all surviving animals to identify any visible organ abnormalities.

Trustworthiness & Self-Validation: The stepwise procedure with defined outcomes ensures a reproducible classification. Detailed clinical observation and gross necropsy provide a validated link between dose and effect, identifying potential target organs for further investigation.

Alternative Model: Zebrafish Embryo Acute Toxicity Test (FET, OECD 236)

Expertise & Causality: The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for toxicity screening.[18] Its rapid ex-utero development, optical transparency, and genetic homology to humans make it ideal for observing developmental and organ-specific toxicity in a high-throughput format.[19][20] The Fish Embryo Acute Toxicity (FET) test is a standardized assay (OECD 236) that can predict acute toxicity and identify teratogenic effects.[18]

Experimental Protocol: Zebrafish Embryo Acute Toxicity Test

  • Embryo Collection: Collect newly fertilized zebrafish embryos and place them in multi-well plates (one embryo per well) in embryo medium.

  • Dosing: At 2-4 hours post-fertilization (hpf), replace the medium with solutions of the test compound at various concentrations (determined from in vitro data). Include a vehicle control.

  • Incubation: Incubate plates at 28.5°C.

  • Observation: At 24, 48, 72, and 96 hpf, observe the embryos under a microscope for four apical endpoints as defined by OECD 236: (i) coagulation of fertilized eggs, (ii) lack of somite formation, (iii) lack of detachment of the tail-bud from the yolk sac, and (iv) lack of heartbeat.

  • Data Analysis: Record the number of embryos showing any of these lethal endpoints at each time point. Calculate the LC₅₀ (median lethal concentration) at 96 hpf.

Synthesis, Interpretation, and Path Forward

The culmination of this tiered screening process is the creation of a preliminary toxicity profile for this compound.

  • High-Risk Profile: A compound exhibiting high cytotoxicity (e.g., IC₅₀ < 10 µM), a positive Ames test (particularly after S9 activation), or high acute oral toxicity (e.g., classification in GHS Category 1 or 2, <50 mg/kg) would be flagged as high-risk. This would likely trigger a decision to halt development or initiate medicinal chemistry efforts to mitigate the identified liabilities.

  • Favorable Profile: A compound with low cytotoxicity (IC₅₀ > 100 µM), a negative Ames test, and low acute oral toxicity (>2000 mg/kg) presents a favorable initial safety profile. This would provide confidence to proceed with more advanced, resource-intensive studies, such as repeat-dose toxicity and full safety pharmacology assessments.

  • Intermediate Profile: Ambiguous results, such as cytotoxicity in one cell line but not another, or mild clinical signs in in vivo studies, would require further targeted investigation to understand the mechanisms and potential risks before advancing the compound.

This structured, evidence-based approach ensures that decisions made during early drug development are informed by a solid foundation of toxicological data, ultimately increasing the probability of successfully advancing safe and effective therapeutic candidates.

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Methodological & Application

Mastering the Art of Crystallization: A Guide to Obtaining High-Quality Crystals of 2,4-dichloro-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystal Quality in Drug Development

In the realm of pharmaceutical sciences, the crystalline form of an active pharmaceutical ingredient (API) is of paramount importance. High-quality single crystals are the gold standard for the unambiguous determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction (SCXRD).[1][2][3] This structural information is the bedrock upon which a comprehensive understanding of a drug candidate's properties is built, influencing everything from its solubility and stability to its bioavailability and manufacturability. The pursuit of well-ordered, single crystals of novel compounds like 2,4-dichloro-N-(2-hydroxyethyl)benzamide is therefore a critical endeavor in its journey from a promising molecule to a potential therapeutic agent.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of crystallization techniques tailored for obtaining high-quality crystals of this compound. We will delve into the theoretical underpinnings of crystallization, present detailed, field-proven protocols, and offer practical troubleshooting advice to overcome common challenges.

Understanding the Physicochemical Landscape of this compound

Before embarking on crystallization trials, a thorough understanding of the target molecule's physicochemical properties is essential. This knowledge informs the rational selection of solvents and crystallization methods.

PropertyValueSource
Molecular Formula C₉H₉Cl₂NO₂BLDpharm
Molecular Weight 234.08 g/mol BLDpharm
CAS Number 20656-08-0BLDpharm

Based on its structure, this compound is a moderately polar molecule. The presence of the amide and hydroxyl groups allows for hydrogen bonding, while the dichlorinated benzene ring contributes to its lipophilicity.[4] This dual nature suggests that a range of polar protic and aprotic solvents will be suitable for creating solutions for crystallization.[5]

Core Crystallization Techniques: Principles and Protocols

The formation of high-quality crystals is a kinetically controlled process that hinges on achieving a state of supersaturation, from which nucleation and subsequent crystal growth can occur in a slow and controlled manner.[6] The following techniques are fundamental in the crystallographer's toolbox and are presented here with detailed protocols for this compound.

Slow Evaporation: The Virtues of Patience

Slow evaporation is often the simplest and most accessible crystallization method.[7] It relies on the gradual removal of a solvent from a solution, thereby increasing the concentration of the solute to the point of supersaturation and inducing crystallization.[6] While straightforward, this method can sometimes lead to the formation of multiple small crystals or twinned crystals if the evaporation rate is not carefully controlled.[7]

Protocol for Slow Evaporation:

  • Solvent Selection: Begin by identifying a suitable solvent in which this compound is moderately soluble at room temperature. Based on the solubility of similar benzamides, promising candidates include acetonitrile, acetone, and ethanol.[8]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. This can be achieved by adding the solid to the solvent in small portions with gentle agitation until a small amount of undissolved solid remains.

  • Filtration: To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vessel (e.g., a small vial or beaker).

  • Controlled Evaporation: Cover the vessel in a manner that allows for slow solvent evaporation. This can be achieved by covering the opening with parafilm and piercing a few small holes with a needle.[9] The rate of evaporation can be further reduced by placing the vessel in a location with minimal air currents and stable temperature.[9]

  • Monitoring: Observe the vessel periodically for crystal growth. High-quality crystals should appear as transparent bodies with well-defined faces.[7]

Visual Workflow for Slow Evaporation:

slow_evaporation cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Harvesting dissolve Dissolve Compound in Suitable Solvent filter Filter Solution dissolve->filter evaporate Slow Evaporation of Solvent filter->evaporate nucleation Nucleation evaporate->nucleation growth Crystal Growth nucleation->growth harvest Isolate and Dry Crystals growth->harvest

Caption: Workflow for the slow evaporation crystallization method.

Slow Cooling: Harnessing Temperature-Dependent Solubility

The principle of slow cooling relies on the fact that the solubility of most compounds decreases as the temperature of the solution is lowered.[7] By preparing a saturated solution at an elevated temperature and then allowing it to cool slowly, a state of supersaturation is gently induced, promoting the growth of large, well-ordered crystals.[10]

Protocol for Slow Cooling:

  • Solvent Selection: Choose a solvent or solvent mixture in which this compound exhibits a significant increase in solubility with temperature. Acetonitrile and ethanol are often good starting points for amide compounds.[8]

  • Saturated Solution at Elevated Temperature: In a sealed vial, add the compound to the solvent and gently heat the mixture while stirring until the solid completely dissolves. To ensure a saturated solution, you can add a small excess of the solid and then filter the hot solution into a clean, pre-warmed crystallization vessel.[6]

  • Controlled Cooling: The key to this method is a slow and controlled cooling rate.[11] Place the sealed vessel in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to slow down the rate of heat loss.[7] Avoid placing the hot solution directly into a cold environment, as this will cause rapid precipitation and the formation of a fine powder.

  • Crystal Growth and Isolation: Allow the solution to cool to room temperature undisturbed over several hours or even days. Once crystal growth has ceased, the crystals can be isolated by decantation or filtration.

Visual Workflow for Slow Cooling:

slow_cooling cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Harvesting dissolve_hot Dissolve Compound in Hot Solvent filter_hot Hot Filtration (optional) dissolve_hot->filter_hot cool Slow Cooling of Solution filter_hot->cool nucleation Nucleation cool->nucleation growth Crystal Growth nucleation->growth harvest Isolate and Dry Crystals growth->harvest

Caption: Workflow for the slow cooling crystallization method.

Vapor Diffusion: A Gentle Approach to Supersaturation

Vapor diffusion is a powerful and elegant technique that is particularly well-suited for crystallizing small amounts of material.[7] This method involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent.[6] This gradual change in the solvent composition reduces the solubility of the compound, leading to controlled crystallization.

Protocol for Vapor Diffusion (Hanging Drop Method):

  • Solvent and Anti-Solvent Selection: Select a "good" solvent in which this compound is soluble (e.g., DMSO, acetone). Then, choose a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, pentane).

  • Setup:

    • In the reservoir of a vapor diffusion plate or a larger outer vial, place a volume of the anti-solvent.

    • On a siliconized glass cover slip, place a small drop (2-5 µL) of a concentrated solution of the compound in the good solvent.[12]

    • Invert the cover slip and place it over the reservoir, sealing the system with vacuum grease.[12]

  • Equilibration and Crystallization: The volatile anti-solvent will slowly diffuse into the drop, causing the solubility of the compound to decrease and leading to the formation of crystals within the drop over time.[12]

  • Monitoring and Harvesting: Monitor the drop for crystal growth under a microscope. Once suitable crystals have formed, they can be carefully harvested using a small loop.

Visual Workflow for Vapor Diffusion:

vapor_diffusion cluster_setup Setup cluster_cryst Crystallization cluster_harvest Harvesting prepare_solution Prepare Concentrated Solution setup_chamber Set up Vapor Diffusion Chamber prepare_solution->setup_chamber prepare_reservoir Prepare Anti-Solvent Reservoir prepare_reservoir->setup_chamber diffusion Vapor Diffusion of Anti-Solvent setup_chamber->diffusion nucleation Nucleation diffusion->nucleation growth Crystal Growth nucleation->growth harvest Isolate Crystals growth->harvest

Caption: Workflow for the vapor diffusion crystallization method.

Troubleshooting Common Crystallization Challenges

Even with carefully designed experiments, crystallization can sometimes be challenging. Here are some common issues and strategies to address them:

  • No Crystals Form:

    • Induce Nucleation: Try scratching the inside of the glass vessel with a glass rod to create nucleation sites.

    • Add a Seed Crystal: If you have previously obtained crystals, adding a tiny seed crystal to the supersaturated solution can initiate crystallization.

    • Increase Supersaturation: If the solution is too dilute, you can either slowly evaporate more solvent or, in the case of vapor diffusion, use a more effective anti-solvent.

  • Oiling Out: The compound separates as an oil instead of a crystalline solid.

    • Slower Cooling/Evaporation: This often occurs when the rate of supersaturation is too high. Try a slower cooling rate or a less volatile solvent for evaporation.

    • Change Solvent System: The compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a solvent/anti-solvent combination.[13]

    • Lower the Concentration: Starting with a more dilute solution can sometimes prevent oiling out.

  • Formation of Fine Powder: This indicates that nucleation is too rapid and crystal growth is too fast.

    • Reduce Supersaturation: Use a more dilute solution or a slower rate of achieving supersaturation.

    • Minimize Disturbances: Ensure the crystallization vessel is in a vibration-free environment.

Characterization of Crystal Quality

Once crystals are obtained, it is crucial to assess their quality to determine their suitability for structural analysis.

  • Visual Inspection: High-quality crystals should be transparent with well-defined edges and smooth faces.[7] Cloudy or opaque crystals, or those with visible cracks or inclusions, are generally of lower quality.[7]

  • Hot-Stage Microscopy (HSM): This technique allows for the visual observation of a crystal's behavior as it is heated.[14] HSM can be used to determine the melting point and to observe any phase transitions or polymorphic transformations, which can provide valuable information about the crystalline form.[15][16][17]

  • Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[18][19][20] It can be used to accurately determine the melting point, enthalpy of fusion, and to detect the presence of different polymorphs, which will exhibit distinct thermal events.[18][21]

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[1][2][3] A high-quality single crystal is mounted on a diffractometer, and the diffraction pattern of X-rays passing through the crystal is collected and analyzed to elucidate the crystal structure.[2]

Conclusion

The successful crystallization of this compound is a crucial step in its development as a potential pharmaceutical agent. By systematically applying the principles and protocols outlined in this guide, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for comprehensive structural and physicochemical characterization. The journey from a solution to a well-ordered crystal lattice is often one of patience and meticulous experimentation, but the wealth of information unlocked by a high-quality crystal makes the endeavor profoundly worthwhile.

References

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  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

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  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Curran, D. P., & Ates, A. (2001). Developing Processes for Crystallization-Induced Asymmetric Transformation. Accounts of Chemical Research, 34(5), 391-400.
  • The Royal Society of Chemistry. (2014). 1) Differencial Scanning Calorimetry (DSC). Retrieved from [Link]

  • Linkam Scientific. (2023). Hot Stage Microscopy. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Lewis, R. N. A. H., & McElhaney, R. N. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Thermodynamics, 62, 1-14.
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  • ACS Publications. (2022).
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  • CrystEngComm. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. DOI:10.1039/D1CE01172C.
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Sources

Application Notes and Protocols: The Strategic Use of 2,4-Dichlorobenzoyl Chloride in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the 2,4-Dichlorobenzoyl Moiety

In the landscape of medicinal chemistry and agrochemical development, the 2,4-dichlorobenzoyl scaffold has emerged as a privileged structural motif. Its utility stems from the unique electronic and steric properties conferred by the chlorine atoms at the 2 and 4 positions of the phenyl ring. These halogen substitutions create a distinct electronic environment that can significantly influence the binding affinity of a molecule to its biological target, enhance its metabolic stability, and improve its pharmacokinetic profile. 2,4-Dichlorobenzoyl chloride, as the acyl chloride derivative, is a highly reactive and versatile building block, enabling the efficient introduction of this key pharmacophore into a diverse range of molecular architectures. This guide provides an in-depth exploration of the strategic application of 2,4-dichlorobenzoyl chloride in the synthesis of bioactive compounds, offering detailed protocols and insights into the rationale behind the experimental design.

Core Chemistry: Reactivity and Mechanistic Considerations

2,4-Dichlorobenzoyl chloride is a classic acyl chloride and participates in a variety of nucleophilic acyl substitution reactions. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine atom and the dichlorinated phenyl ring. This inherent reactivity makes it an excellent reagent for acylation reactions with a broad spectrum of nucleophiles, including amines, alcohols, and aromatic systems.

N-Acylation: Formation of Bioactive Amides

The reaction of 2,4-dichlorobenzoyl chloride with primary or secondary amines is a cornerstone of its application, leading to the formation of N-substituted benzamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Causality of Experimental Choices:

  • Solvent: Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are preferred to avoid solvolysis of the acyl chloride.

  • Base: Pyridine is a commonly used base in these reactions. It serves a dual purpose: as an acid scavenger to neutralize the HCl produced and as a nucleophilic catalyst that activates the acyl chloride by forming a more reactive N-acylpyridinium salt intermediate.[1][2][3]

Friedel-Crafts Acylation: Carbon-Carbon Bond Formation

2,4-Dichlorobenzoyl chloride can be employed in Friedel-Crafts acylation reactions to introduce the 2,4-dichlorobenzoyl group onto an aromatic ring.[4][5][6][7] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.

Causality of Experimental Choices:

  • Catalyst: A stoichiometric amount of the Lewis acid catalyst is often necessary because both the reactant acyl chloride and the product ketone can form complexes with it.[4][5]

  • Solvent: An inert solvent like nitrobenzene or carbon disulfide is typically used.[7] The choice of solvent can influence the reactivity and regioselectivity of the reaction.

Safety and Handling of 2,4-Dichlorobenzoyl Chloride

As a highly reactive chemical, 2,4-dichlorobenzoyl chloride must be handled with appropriate safety precautions.

Hazard Identification and Personal Protective Equipment (PPE):

Hazard StatementGHS PictogramRecommended PPE
H314: Causes severe skin burns and eye damage.[8][9][10][11]CorrosionChemical-resistant gloves, chemical splash goggles, face shield, and a lab coat. Work in a fume hood.[9][11]
H335: May cause respiratory irritation.IrritantUse in a well-ventilated area, preferably a chemical fume hood.
Reacts violently with water.[9]N/AStore in a cool, dry place away from moisture. Use a dry, inert atmosphere (e.g., nitrogen or argon) for reactions.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from water and other nucleophilic reagents.

  • Ground and bond containers when transferring material.

Disposal:

  • Dispose of in accordance with local, regional, and national regulations. Do not allow to enter drains or watercourses.

Application in the Synthesis of Bioactive Compounds

The 2,4-dichlorobenzoyl moiety has been incorporated into a wide array of bioactive molecules, demonstrating its importance in drug discovery and development.

Antifungal Agents: Pyrazole Carboxamides

A significant application of 2,4-dichlorobenzoyl chloride is in the synthesis of pyrazole carboxamides, a class of compounds known for their potent antifungal activity.[12][13][14] Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain.

This protocol describes the synthesis of a representative N-substituted pyrazole carboxamide incorporating the 2,4-dichlorobenzoyl group.

Step 1: Synthesis of 2,4-Dichlorobenzoyl Chloride (Illustrative)

While commercially available, understanding its synthesis provides valuable context. A common laboratory-scale preparation involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride.[15][16]

  • Reactants: 2,4-dichlorobenzoic acid (1 eq.), Thionyl chloride (2-3 eq.), catalytic DMF.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 2,4-dichlorobenzoic acid and an excess of thionyl chloride.

    • Add a few drops of dimethylformamide (DMF) as a catalyst.

    • Heat the mixture to reflux for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 2,4-dichlorobenzoyl chloride can be purified by vacuum distillation.

Step 2: N-Acylation of a Substituted Pyrazole

This step details the coupling of 2,4-dichlorobenzoyl chloride with a hypothetical 3-amino-5-methylpyrazole.

  • Reactants: 3-amino-5-methylpyrazole (1 eq.), 2,4-dichlorobenzoyl chloride (1.1 eq.), Pyridine (2 eq.), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-amino-5-methylpyrazole in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine to the solution.

    • In a separate flask, dissolve 2,4-dichlorobenzoyl chloride in anhydrous DCM.

    • Add the 2,4-dichlorobenzoyl chloride solution dropwise to the cooled pyrazole solution over 15-20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow for Pyrazole Carboxamide Synthesis

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: N-Acylation cluster_2 Workup & Purification A 2,4-Dichlorobenzoic Acid C 2,4-Dichlorobenzoyl Chloride A->C Reflux, cat. DMF B Thionyl Chloride B->C F N-(5-methyl-1H-pyrazol-3-yl)-2,4-dichlorobenzamide C->F 0 °C to RT D 3-Amino-5-methylpyrazole D->F E Pyridine in DCM E->F G Quench with Water F->G H Liquid-Liquid Extraction G->H I Purification (Recrystallization/Chromatography) H->I G A Anthranilic Acid D N-Acylation Intermediate A->D B 2,4-Dichlorobenzoyl Chloride B->D C Pyridine (Solvent/Base) C->D facilitates E 2-(2,4-dichlorophenyl)-4H-1,3-benzoxazin-4-one D->E Cyclization (Reflux)

Caption: Key steps in the synthesis of a benzoxazinone anticancer agent.

Herbicidal Compounds

The 2,4-dichloro substitution pattern is reminiscent of the classic herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). Consequently, 2,4-dichlorobenzoyl chloride is a valuable starting material for the synthesis of novel herbicidal agents. The synthesis often involves the acylation of various amine or alcohol-containing scaffolds to explore new chemical space for herbicidal activity.

Conclusion and Future Outlook

2,4-Dichlorobenzoyl chloride is a powerful and versatile reagent in the synthesis of bioactive compounds. Its ability to readily introduce the 2,4-dichlorobenzoyl moiety allows for the systematic exploration of structure-activity relationships and the development of potent antifungal, anticancer, and herbicidal agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors. Future applications will likely focus on the incorporation of this scaffold into novel and complex molecular architectures, leveraging its unique properties to address ongoing challenges in medicine and agriculture.

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  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Available at: [Link]

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  • Li, M., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11365–11372. Available at: [Link]

  • MDPI. (2023). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-hydroxyethyl Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-hydroxyethyl benzamides. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the purification of this important class of compounds. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction to Purification Challenges

N-hydroxyethyl benzamides are a versatile class of molecules with applications ranging from medicinal chemistry to materials science. Their synthesis, typically involving the acylation of ethanolamine with a benzoic acid derivative, can present several purification challenges. The presence of both a hydroxyl group and an amide linkage imparts a degree of polarity that can complicate the separation of the desired product from starting materials and byproducts. Common issues include the removal of unreacted starting materials, separation from structurally similar impurities, and overcoming difficulties in crystallization. This guide is structured to provide practical solutions to these and other challenges you may encounter.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of N-hydroxyethyl benzamides and offers targeted solutions.

Recrystallization Issues

Q1: My N-hydroxyethyl benzamide is not crystallizing from the solution upon cooling. What should I do?

A1: Failure to crystallize is a common issue and can often be resolved by inducing nucleation or optimizing the solvent system. Here are several strategies to try in a stepwise manner:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

    • Seed Crystal: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled, supersaturated solution. This will act as a template for further crystal formation.[1]

  • Optimize Saturation:

    • Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent until the solution becomes slightly cloudy, indicating it has reached its saturation point. Then, allow it to cool slowly again.[1]

    • Lower the Temperature: If cooling to room temperature is unsuccessful, try further cooling in an ice bath. Increased supersaturation at lower temperatures can promote crystallization.[1]

  • Re-evaluate the Solvent System:

    • Change Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1] Experiment with different solvents or solvent mixtures. For N-hydroxyethyl benzamides, common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[1][2]

    • Anti-Solvent Addition: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.

Q2: My product has "oiled out" instead of forming crystals during recrystallization. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when a solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the compound.[1][2]

  • Slow Down the Cooling Process: Reheat the solution until the oil redissolves completely. Then, allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or a beaker of warm water to slow the cooling rate.

  • Dilute the Solution: The solution may be too concentrated. Add a small amount of the hot solvent to the mixture to dilute it slightly, then allow it to cool slowly.[2]

  • Change the Solvent System: If the problem persists, the chosen solvent system is likely unsuitable. Select a solvent with a lower boiling point or a solvent mixture that is less effective at dissolving the compound at elevated temperatures.

Chromatography and Extraction Issues

Q3: I'm having trouble removing unreacted ethanolamine from my crude product. What's the best approach?

A3: Unreacted ethanolamine is a common basic impurity. An acidic wash during the workup is highly effective for its removal.

  • Liquid-Liquid Extraction:

    • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a dilute acidic solution, for example, 1M hydrochloric acid (HCl).[2] The ethanolamine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.

    • Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash to remove excess water.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Q4: How can I remove unreacted benzoic acid or its derivatives?

A4: Unreacted carboxylic acids are acidic impurities and can be removed with a basic wash.

  • Liquid-Liquid Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with a dilute basic solution, such as a saturated solution of sodium bicarbonate (NaHCO₃).[2] The benzoic acid will be deprotonated to form its water-soluble sodium salt, which will be extracted into the aqueous phase.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer, filter, and concentrate.

Q5: I am performing column chromatography, but the separation of my N-hydroxyethyl benzamide from an impurity is poor. How can I improve this?

A5: Poor separation in column chromatography can be addressed by optimizing the mobile and stationary phases.

  • Optimize the Mobile Phase:

    • Adjust Polarity: The polarity of the eluent is critical. For N-hydroxyethyl benzamides, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] Use Thin Layer Chromatography (TLC) to test different solvent ratios to achieve a good separation between your product and the impurity (aim for a difference in Rf values of at least 0.2).

    • Incorporate a More Polar Solvent: If your compound is highly polar and not moving much from the baseline on the TLC plate even with high concentrations of ethyl acetate, consider adding a small amount of a more polar solvent like methanol to your eluent system.

    • Additives for Tailing Reduction: If you observe "streaking" or "tailing" of your compound spot on the TLC plate, which is common with amines and amides, adding a small amount (e.g., 1%) of a base like triethylamine (TEA) or ammonium hydroxide to the eluent can improve the peak shape and separation on the column.

  • Consider the Stationary Phase:

    • Silica Gel: Silica gel is the most common stationary phase for the purification of benzamides.[2]

    • Alternative Stationary Phases: For very polar compounds, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can be a viable alternative.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of N-hydroxyethyl benzamides?

A1: The impurity profile depends on the synthetic route, but common impurities include:

  • Unreacted Starting Materials: This includes the benzoic acid derivative and ethanolamine.[2]

  • Diacylated Byproduct: If an activated benzoic acid derivative (like an acyl chloride) is used in excess, it can react with the hydroxyl group of the desired product to form an ester byproduct.[4]

  • Condensing Agent Residues: If a coupling agent like DCC (dicyclohexylcarbodiimide) is used, the byproduct dicyclohexylurea (DCU) can be a persistent and difficult-to-remove impurity.[5]

  • Residual Solvents: Solvents used in the reaction and workup may be present in the final product.

Q2: How can I monitor the progress of my purification?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[2]

  • Reaction Monitoring: By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

  • Column Chromatography: During column chromatography, you can analyze the fractions collected by TLC to determine which ones contain your purified product.

  • Visualization: N-hydroxyethyl benzamides often have a chromophore (the benzene ring) that allows for visualization under UV light (254 nm). Staining with a developing agent like potassium permanganate or iodine can also be used.

Q3: How do I assess the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your N-hydroxyethyl benzamide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and to identify any impurities. The presence of unexpected signals can indicate contamination.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine the purity of your sample. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is a good starting point.[2][3]

  • Melting Point: A sharp melting point that is consistent with the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.[2]

  • Mass Spectrometry (MS): MS can confirm the molecular weight of your compound.

Q4: Can impurities affect the stability of my N-hydroxyethyl benzamide?

A4: Yes, certain impurities can impact the stability of the final product.

  • Hydrolysis: Residual acidic or basic impurities can catalyze the hydrolysis of the amide bond, especially during storage in solution or at elevated temperatures, leading to the formation of the corresponding benzoic acid and ethanolamine.[2]

  • Discoloration: The presence of trace impurities can sometimes lead to discoloration of the product over time, particularly if it is sensitive to light or air.[2]

Experimental Protocols

Protocol 1: General Workup Procedure with Acidic and Basic Washes

This protocol is designed to remove common acidic and basic impurities after the reaction is complete.

  • Quench the Reaction: If necessary, quench the reaction by slowly adding water or a suitable quenching agent.

  • Solvent Extraction: Transfer the reaction mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate). Add water to dissolve any inorganic salts.

  • Acidic Wash (to remove basic impurities): Wash the organic layer with 1M HCl (1 x 50 mL for a 100 mL organic layer). Separate the layers.

  • Basic Wash (to remove acidic impurities): Wash the organic layer with saturated NaHCO₃ solution (1 x 50 mL). Be cautious of potential gas evolution (CO₂). Separate the layers.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to help remove residual water (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Recrystallization of an N-hydroxyethyl Benzamide

This protocol provides a general procedure for purifying a solid N-hydroxyethyl benzamide by recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Test single solvents (e.g., ethanol, isopropanol, water) and mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try the induction techniques mentioned in the troubleshooting guide.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Visualizations

Workflow for Purification of N-hydroxyethyl Benzamides

Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Purity Analysis Reaction Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Reaction->Dissolve AcidWash Acidic Wash (Removes Ethanolamine) Dissolve->AcidWash BaseWash Basic Wash (Removes Benzoic Acid) AcidWash->BaseWash Dry Dry and Concentrate BaseWash->Dry CrudeProduct Crude Solid/Oil Dry->CrudeProduct Recrystallization Recrystallization Analysis NMR, HPLC, MS, MP Recrystallization->Analysis ColumnChrom Column Chromatography ColumnChrom->Analysis CrudeProduct->Recrystallization CrudeProduct->ColumnChrom PureProduct Pure N-hydroxyethyl Benzamide Analysis->PureProduct

Caption: General workflow for the purification and analysis of N-hydroxyethyl benzamides.

Troubleshooting Logic for Failed Crystallization

Crystallization_Troubleshooting Start No Crystals Form Upon Cooling Induce Induce Nucleation Scratch Flask Add Seed Crystal Start->Induce First Steps Concentrate Increase Concentration Evaporate Solvent Cool to Lower Temp Induce->Concentrate If still no crystals Success Crystals Form Induce->Success Success ChangeSolvent Change Solvent System Try Different Solvents Use Anti-Solvent Concentrate->ChangeSolvent If still no crystals Concentrate->Success Success ChangeSolvent->Success Success

Caption: Decision tree for troubleshooting failed crystallization experiments.

References

  • Google Patents. (2013). 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method. (CN103012188A).
  • BenchChem. (2025). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. Retrieved from a simulated BenchChem technical support document.
  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Retrieved from a simulated BenchChem technical support document.
  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis. Retrieved from a simulated BenchChem technical support document.
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. Retrieved from a simulated BenchChem technical support document.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • SIELC Technologies. Separation of 2-Amino-N-(2-hydroxyethyl)benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2,4-dichloro-N-(2-hydroxyethyl)benzamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-dichloro-N-(2-hydroxyethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

This compound is a molecule of interest in various research and development fields. As with many substituted benzamides, its stability in aqueous environments is a critical factor for ensuring the accuracy and reproducibility of experimental results. The primary degradation pathway for amides in aqueous solution is hydrolysis, which is significantly influenced by pH and temperature. This guide will provide you with the necessary information to understand and mitigate these stability issues.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the stability of this compound:

Q1: I am preparing an aqueous stock solution of this compound. What is the most critical factor to consider for its stability?

A1: The pH of your aqueous solution is the most critical factor influencing the stability of this compound. Amide bonds are susceptible to hydrolysis under both acidic and alkaline conditions.[1][2] It is crucial to control the pH to minimize degradation. For general use, preparing stock solutions in a buffered system at a neutral or slightly acidic pH (e.g., pH 5-7) is recommended to slow down the rate of hydrolysis.

Q2: I've observed a decrease in the expected activity of my compound in a cell-based assay over time. Could this be related to stability?

A2: Yes, a loss of activity is a common indicator of compound degradation. If your assay medium is buffered at a physiological pH (typically around 7.4), the compound can undergo slow hydrolysis over the course of the experiment, especially if incubated for extended periods at 37°C. This would lead to a lower effective concentration of the active compound and consequently, a reduction in the observed biological activity.

Q3: My analytical chromatogram (e.g., HPLC) of an aged solution shows new, unexpected peaks. What are these likely to be?

A3: The appearance of new peaks in your chromatogram is a strong indication of degradation. For this compound, the most probable degradation products result from the hydrolysis of the amide bond.[3] This cleavage would yield 2,4-dichlorobenzoic acid and ethanolamine . Depending on your detection method, you may see a peak for 2,4-dichlorobenzoic acid. Ethanolamine is highly polar and may not be well-retained on standard reverse-phase columns.

Q4: How does temperature affect the stability of my aqueous solutions?

A4: As with most chemical reactions, the rate of hydrolysis of this compound is accelerated at higher temperatures. Therefore, it is recommended to store stock solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) to minimize degradation over time. When performing experiments at elevated temperatures (e.g., 37°C), be aware that the rate of degradation will be significantly higher than at room temperature.

Troubleshooting Guide

This section provides a more in-depth guide to identifying and resolving stability issues with this compound in your experiments.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Possible Cause: Degradation of the compound in stock solutions or during the experiment.

Troubleshooting Workflow:

G A Inconsistent Results Observed B Prepare Fresh Stock Solution A->B C Analyze Stock Solution by HPLC/LC-MS B->C D Degradation Products Detected? C->D E YES D->E Yes F NO D->F No G Optimize Stock Solution Conditions (pH, Solvent, Temperature) E->G I Evaluate Experimental Conditions (Incubation Time, Temperature, pH) F->I H Re-run Experiment with Fresh Stock G->H J Modify Experimental Protocol to Minimize Degradation I->J J->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Prepare a Fresh Stock Solution: Always start by preparing a fresh aqueous stock solution of this compound.

  • Analytical Verification: If you have access to analytical instrumentation, analyze your freshly prepared and aged stock solutions using a suitable technique like HPLC or LC-MS. Look for the appearance of a peak corresponding to 2,4-dichlorobenzoic acid.

  • Optimize Storage Conditions: If degradation is confirmed in your stock solution, consider the following optimizations:

    • pH Control: Prepare your stock solution in a buffer at a pH between 5 and 7.

    • Solvent: If solubility allows, consider preparing a concentrated stock in an organic solvent like DMSO and diluting it into your aqueous medium immediately before use.

    • Temperature: Store stock solutions at 2-8°C for short-term use and at -20°C or -80°C for long-term storage.

  • Evaluate Experimental Conditions: If the stock solution is stable, the degradation may be occurring during your experiment. Assess the pH, temperature, and duration of your assay. If possible, shorten incubation times or run the experiment at a lower temperature.

Issue 2: Unexpected pH Changes in the Experimental Medium

Possible Cause: The formation of acidic or basic degradation products.

Explanation: The hydrolysis of this compound yields 2,4-dichlorobenzoic acid and ethanolamine. The formation of the acidic product can lead to a decrease in the pH of a poorly buffered solution.

Mitigation Strategy:

  • Use a Robust Buffering System: Ensure that your experimental medium has sufficient buffering capacity to maintain a stable pH throughout the experiment.

  • Monitor pH: If you suspect this is an issue, monitor the pH of your experimental medium over the time course of your experiment.

Predicted Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is hydrolysis of the amide bond. This reaction is catalyzed by both acid and base.

G cluster_0 This compound cluster_1 Degradation Products A This compound B 2,4-Dichlorobenzoic Acid A->B Hydrolysis (H₂O, H⁺ or OH⁻) C Ethanolamine A->C Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Predicted hydrolytic degradation pathway.

Experimental Protocols

To quantitatively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.

Protocol 1: pH-Dependent Stability Assessment

Objective: To determine the rate of degradation at different pH values.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 3, 5, 7.4, 9)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Constant temperature incubator

Procedure:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Spike a known concentration of the stock solution into separate vials containing the different pH buffers.

  • Incubate the vials at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Quench the reaction if necessary (e.g., by neutralizing the pH or freezing).

  • Analyze the samples by HPLC or LC-MS to determine the remaining concentration of the parent compound and the formation of 2,4-dichlorobenzoic acid.

  • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Data Analysis:

pHTemperature (°C)Half-life (t₁/₂)Degradation Rate Constant (k)
3.037Experimental ValueExperimental Value
5.037Experimental ValueExperimental Value
7.437Experimental ValueExperimental Value
9.037Experimental ValueExperimental Value
Protocol 2: Analytical Method for Stability Testing

Instrumentation: HPLC with UV detection or LC-MS.

Example Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~230 nm (or monitor parent and degradant ions by MS)

  • Injection Volume: 10 µL

Note: This is a starting point, and the method should be optimized for your specific instrumentation and requirements.

References

Sources

Overcoming solubility problems of dichlorobenzamides in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Solubility Research

I'm starting with focused Google searches to get data on dichlorobenzamides and their solubility headaches in biological assays. I'm especially looking at their physical and chemical properties. I'll focus on common solvents and solubility tricks to overcome these problems.

Analyzing Solubility Issues

I've analyzed initial search results to highlight recurring solubility problems, as well as proven troubleshooting strategies and established protocols. Now I'm structuring the technical support center, including FAQs, troubleshooting guides, and detailed protocols. Currently, I'm synthesizing the information into a Q&A format for the FAQs, and drafting detailed experimental protocols, concentrating on clarity and reproducibility.

Planning Search Strategy

I'm now planning my search strategy, targeting dichlorobenzamides' solubility in biological assays. I'm focusing on properties, solvents, and enhancement strategies. I'll analyze search results, identifying recurring problems, troubleshooting techniques, and protocols. I am also starting the technical support center's structure.

Validation & Comparative

Comparative analysis of the amoebicidal activity of 2,4-dichloro-N-(2-hydroxyethyl)benzamide and diloxanide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for effective treatments for amoebiasis, an parasitic infection caused by Entamoeba histolytica, a thorough understanding of the available and emerging therapeutic agents is crucial. This guide provides a detailed comparative analysis of the amoebicidal activity of the established drug, diloxanide, and the less-documented compound, 2,4-dichloro-N-(2-hydroxyethyl)benzamide. Due to the limited direct research on this compound, this analysis will draw upon data from a closely related structural analogue, Dichloro-N-2-hydroxyethyl-N-p-methylsulphonylbenzylacetamide (M&B 4321), which has been directly compared to diloxanide in previous studies.

Introduction to Amoebiasis and the Need for Effective Luminal Amoebicides

Amoebiasis is a significant global health concern, particularly in developing countries with inadequate sanitation. The infection is transmitted through the ingestion of cysts of E. histolytica. In the colon, these cysts transform into trophozoites, the active, multiplying form of the parasite. While some infections are asymptomatic, others can lead to amoebic dysentery and extra-intestinal abscesses, primarily in the liver.

Treatment strategies for amoebiasis are tailored to the clinical presentation. For asymptomatic carriers, the primary goal is to eradicate the luminal cysts to prevent transmission and the potential for future invasive disease. This requires the use of a luminal amoebicide, a drug that acts primarily within the intestinal lumen where the cysts are formed. Diloxanide is a well-established luminal amoebicide. This guide will compare its properties to those of this compound, a compound belonging to a class of dichloroacetamides with known amoebicidal potential.

Chemical Structures and Properties

A fundamental aspect of understanding the activity of these compounds lies in their chemical structures.

CompoundChemical StructureKey Features
This compound

Dichloro-substituted benzene ring, an amide linkage, and a hydroxyethyl group.
Diloxanide

Dichloroacetamide group, a methyl group on the nitrogen, and a hydroxyl group on the benzene ring. Often administered as the furoate ester.

Mechanism of Action: A Comparative Overview

The precise mechanisms of action for many amoebicidal drugs are still under investigation. However, current research provides insights into how these compounds exert their effects on E. histolytica.

Diloxanide: Targeting Protein Synthesis

Diloxanide is typically administered as its furoate ester, which is hydrolyzed in the gut to release the active compound, diloxanide.[1][2] Its primary mode of action is believed to be the disruption of protein synthesis within the E. histolytica trophozoites.[1][3] This inhibition of essential protein production ultimately leads to the death of the parasite.[2] The structural similarity of the dichloroacetamide group in diloxanide to chloramphenicol, a known protein synthesis inhibitor, supports this proposed mechanism.[1][3] By targeting the trophozoites, diloxanide effectively prevents the formation of new cysts, thereby clearing the luminal infection.[1][4]

G cluster_amoeba E. histolytica Trophozoite Diloxanide_Furoate Diloxanide Furoate (Administered Drug) Diloxanide_Active Diloxanide (Active Form) Diloxanide_Furoate->Diloxanide_Active Ribosome Ribosome Diloxanide_Active->Ribosome Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Proposed mechanism of action for Diloxanide.

This compound: A Presumed Luminal Amoebicide

Comparative Efficacy: In Vitro and In Vivo Evidence

A direct comparison of the amoebicidal activity of these two compounds is challenging due to the lack of specific data for this compound. However, a study comparing the related compound M&B 4321 with diloxanide in experimental E. histolytica infections in rats found their properties to be "generally similar".[5] This suggests that this compound may possess a comparable level of amoebicidal activity to diloxanide.

Diloxanide furoate has demonstrated high efficacy in clearing asymptomatic intestinal infections, with parasite clearance rates reported to be between 81-96%.[1][3]

ParameterThis compound (inferred from M&B 4321)Diloxanide
Primary Site of Action LuminalLuminal
Activity Against TrophozoitesTrophozoites
Reported Efficacy Similar to diloxanide in rat models[5]81-96% parasite clearance rate[1][3]

Experimental Protocols for Evaluating Amoebicidal Activity

To rigorously compare these or any novel amoebicidal compounds, standardized experimental protocols are essential.

In Vitro Susceptibility Testing

A common method for determining the in vitro amoebicidal activity of a compound is the microplate-based assay using a metabolic indicator.

Protocol: In Vitro Amoebicidal Activity Assay

  • Cultivation of E. histolytica : Trophozoites of a standard strain (e.g., HM-1:IMSS) are cultured axenically in a suitable medium (e.g., TYI-S-33) at 37°C.

  • Drug Preparation : The test compounds (this compound and diloxanide) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium.

  • Assay Setup : In a 96-well microplate, a suspension of E. histolytica trophozoites is added to each well. The serially diluted test compounds are then added to the respective wells. Control wells containing only trophozoites and trophozoites with the solvent are also included.

  • Incubation : The microplate is incubated under anaerobic conditions at 37°C for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment : A viability indicator, such as resazurin or MTT, is added to each well. After a further incubation period, the absorbance or fluorescence is measured using a microplate reader. The intensity of the signal is proportional to the number of viable trophozoites.

  • Data Analysis : The percentage of inhibition of amoebic growth is calculated for each drug concentration. The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the drug concentration.

G Start Start Cultivate Cultivate E. histolytica Trophozoites Start->Cultivate Setup_Plate Setup 96-well Plate: Trophozoites + Compounds Cultivate->Setup_Plate Prepare_Drugs Prepare Serial Dilutions of Test Compounds Prepare_Drugs->Setup_Plate Incubate_Anaerobic Incubate Anaerobically (37°C, 48-72h) Setup_Plate->Incubate_Anaerobic Add_Viability_Dye Add Viability Indicator (e.g., Resazurin) Incubate_Anaerobic->Add_Viability_Dye Incubate_Dye Incubate (4-6h) Add_Viability_Dye->Incubate_Dye Read_Plate Measure Absorbance/ Fluorescence Incubate_Dye->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro amoebicidal activity testing.

In Vivo Efficacy Models

Animal models are crucial for evaluating the efficacy of amoebicidal compounds in a physiological context. The rat model of amoebic colitis is commonly used.

Protocol: Rat Model of Amoebic Colitis

  • Animal Model : Weanling rats are typically used.

  • Infection : A defined number of E. histolytica trophozoites are inoculated intracecally.

  • Treatment : The test compounds are administered orally at various doses for a specified duration, starting at a set time post-infection. A control group receives the vehicle only.

  • Evaluation : At the end of the treatment period, the animals are euthanized, and the ceca are examined for the presence of amoebas and the extent of tissue damage. The amoebicidal activity is assessed by determining the number of animals cleared of the infection and by scoring the cecal lesions.

Conclusion and Future Perspectives

Diloxanide remains a cornerstone for the treatment of asymptomatic amoebiasis, with a well-established efficacy profile and a presumed mechanism of action targeting protein synthesis in E. histolytica. While direct evidence for the amoebicidal activity of this compound is lacking, comparative studies on a closely related compound suggest it may hold similar potential as a luminal amoebicide.

To definitively establish the comparative efficacy of this compound, further research is imperative. In vitro studies to determine its IC50 against E. histolytica and in vivo studies in animal models of amoebiasis are necessary to provide robust, quantitative data. Furthermore, mechanistic studies would be invaluable in elucidating its precise mode of action and identifying its molecular targets within the parasite. Such data would be critical for its potential development as a novel therapeutic agent for amoebiasis.

References

  • Inshutiyimana, S., Aleu, M. M., Abdinoor, M. A., Janoowalla, M. M., & Norhayati, N. (2025). Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness. Basic & Clinical Pharmacology & Toxicology, 136(1), e14106. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Diloxanide? Retrieved from [Link]

  • Inshutiyimana, S., Aleu, M. M., Abdinoor, M. A., Janoowalla, M. M., & Norhayati, N. (2025). Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide. PubChem. Retrieved from [Link]

  • e-lactancia. (2020). Diloxanide Furoate Drug Information, Professional. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide. PubChem. Retrieved from [Link]

  • Ashley, J. N., Collins, R. F., & Davis, M. (1962). Amoebicidal activity of dichloro-n-2-hydroxyethyl-n-p-methylsulphonylbenzylacetamide and some related compounds. British journal of pharmacology and chemotherapy, 19(1), 128–137. [Link]

  • National Center for Biotechnology Information. (n.d.). Diloxanide. PubChem. Retrieved from [Link]

  • Al-Majed, A. A., Belal, F., & Al-Badr, A. A. (1999). Analytical Profile of Diloxanide Furoate. In H. G. Brittain (Ed.), Analytical Profiles of Drug Substances and Excipients (Vol. 26, pp. 1-35). Academic Press. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichlorobenzamide. PubChem. Retrieved from [Link]

Sources

Comparative Analysis of 2,4-dichloro-N-(2-hydroxyethyl)benzamide: A Guide to Cross-Resistance Profiling in Drug-Resistant Fungal Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-resistance profile of the investigational compound 2,4-dichloro-N-(2-hydroxyethyl)benzamide, hereafter referred to as "Compound A," in drug-resistant fungal strains. As the emergence of resistance to conventional antifungal agents represents a significant challenge in clinical practice, the early and thorough assessment of a new chemical entity's activity against resistant isolates is a critical step in its preclinical development.

Here, we present a detailed methodology, grounded in established principles of mycology and drug discovery, to compare the efficacy of Compound A against susceptible and resistant strains of Candida albicans. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents. We will detail the generation of resistant strains, the protocols for susceptibility testing, and the interpretation of data in the context of comparator antifungal drugs.

The Rationale for Cross-Resistance Studies

Cross-resistance occurs when a pathogen develops resistance to one drug and, as a result of the same mechanism, becomes resistant to other, often structurally or mechanistically related, drugs. For a novel agent like Compound A, understanding its cross-resistance profile is paramount for several reasons:

  • Predicting Clinical Utility: It helps predict whether the compound will be effective against clinical isolates that are already resistant to existing therapies.

  • Mechanism of Action Insights: A lack of cross-resistance with known drugs can suggest a novel mechanism of action, which is a highly desirable attribute for a new drug candidate.

  • Informing Development Strategy: The data guides the selection of appropriate comparator drugs in later-stage clinical trials and helps define the target patient population.

Our investigation will focus on Candida albicans, a prevalent fungal pathogen known for its ability to develop resistance, particularly to the azole class of antifungals through mechanisms such as the overexpression of efflux pumps and modifications of the drug target, lanosterol 14-α-demethylase (Erg11p).

Experimental Design and Workflow

The overall experimental strategy involves three key phases: (1) Generation and characterization of resistant C. albicans strains; (2) Comparative susceptibility testing of Compound A and standard antifungals; and (3) Data analysis and interpretation.

G cluster_0 Phase 1: Strain Development cluster_1 Phase 2: Susceptibility Testing cluster_2 Phase 3: Data Analysis A Wild-Type C. albicans (e.g., SC5314) B Induce Resistance (Serial Passage with Fluconazole) A->B In vitro evolution C Characterize Resistant Strain (MIC Testing, Gene Expression) B->C Confirm phenotype & genotype E Broth Microdilution Assay (CLSI M27 Guidelines) C->E Input Strains D Prepare Drug Plates (Compound A, Fluconazole, Caspofungin) D->E F Incubate and Read MICs E->F G Calculate Resistance Factor (RF) F->G Input MIC Data H Compare Activity Spectra G->H I Draw Cross-Resistance Conclusions H->I

Caption: Experimental workflow for assessing the cross-resistance profile of Compound A.

Methodologies and Protocols

Generation of a Fluconazole-Resistant C. albicans Strain

Rationale: To create a relevant model for cross-resistance studies, we will generate a resistant strain from a susceptible parent strain (e.g., C. albicans SC5314) through continuous exposure to a standard-of-care agent, fluconazole. This method mimics the clinical scenario where resistance develops under drug pressure.

Protocol:

  • Baseline MIC Determination: First, determine the minimum inhibitory concentration (MIC) of fluconazole against the parental C. albicans SC5314 strain using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Serial Passage: Inoculate the parental strain into RPMI-1640 medium containing fluconazole at a sub-inhibitory concentration (e.g., 0.5x MIC).

  • Incubation: Incubate at 35°C for 24-48 hours until turbidity is observed.

  • Step-wise Concentration Increase: Dilute the culture from the highest-concentration well that shows growth and use it to inoculate a new series of wells with increasing concentrations of fluconazole.

  • Repeat: Continue this process of serial passage for at least 20-30 passages or until a significant increase in the fluconazole MIC (e.g., ≥8-fold) is observed.

  • Isolation and Confirmation: Isolate a single colony from the final resistant culture. Confirm the stability of the resistant phenotype by growing the isolate in drug-free media for several passages and then re-testing the MIC of fluconazole.

Comparative Antifungal Susceptibility Testing

Rationale: The core of the analysis involves determining the MICs of Compound A and a panel of comparator drugs against both the parental (susceptible) and the newly generated resistant strain. This allows for a direct comparison of their relative potencies. We will include fluconazole (an azole) and caspofungin (an echinocandin) as comparators to probe for cross-resistance with drugs that have different mechanisms of action.

Protocol (CLSI M27 Broth Microdilution):

  • Drug Plate Preparation: Prepare 96-well microtiter plates with 2-fold serial dilutions of Compound A, fluconazole, and caspofungin in RPMI-1640 medium. The final concentration range should be sufficient to determine the MIC for each drug (e.g., 0.03 to 32 µg/mL).

  • Inoculum Preparation: Grow the parental and resistant C. albicans strains on Sabouraud Dextrose Agar for 24 hours. Prepare a cell suspension in sterile saline and adjust its density to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the drug-containing microtiter plates. Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant diminution of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer.

Data Presentation and Interpretation

The results of the susceptibility testing should be summarized in a clear, tabular format to facilitate comparison. The Resistance Factor (RF) is a key metric, calculated as the ratio of the MIC for the resistant strain to the MIC for the susceptible parent strain.

Table 1: Hypothetical MIC Data and Resistance Factors

CompoundMIC (µg/mL) vs. Parental Strain (SC5314)MIC (µg/mL) vs. Resistant Strain (FLU-R)Resistance Factor (RF)Interpretation
Compound A 0.250.52No significant cross-resistance
Fluconazole 13232High-level resistance (Control)
Caspofungin 0.1250.1251No cross-resistance

Interpretation of Results:

  • Fluconazole: As expected, the fluconazole-resistant strain (FLU-R) shows a high RF (32), confirming the success of the resistance induction protocol.

  • Caspofungin: The RF of 1 for caspofungin indicates a lack of cross-resistance. This is logical, as the mechanism of resistance to azoles (targeting the cell membrane) is distinct from that of echinocandins (targeting the cell wall).

  • Compound A: The hypothetical RF of 2 for Compound A is considered insignificant. This result suggests that the mechanism responsible for high-level fluconazole resistance in the FLU-R strain does not significantly affect the activity of Compound A. This is a favorable outcome, implying that Compound A may be effective against fluconazole-resistant isolates.

Investigating Potential Resistance Mechanisms

A lack of cross-resistance strongly suggests that Compound A may have a novel mechanism of action or is not susceptible to common resistance pathways like efflux. To further substantiate these findings, follow-up studies are recommended.

G cluster_0 Known Fluconazole Resistance Mechanisms cluster_1 Investigational Compound A A Efflux Pump Overexpression (CDR1, MDR1 genes) C Fluconazole Ineffective A->C Pumps out Drug B Target Modification (ERG11 gene mutations) B->C Prevents Drug Binding D Compound A D->A Not a substrate? D->B Different target? E Cellular Target of A D->E Inhibits Target F Compound A Retains Activity E->F

Caption: Potential relationship between Compound A and known azole resistance mechanisms.

Recommended follow-up experiments include:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., CDR1, MDR1) and the target gene (ERG11) in the resistant strain compared to the parental strain.

  • Checkerboard Assays: Perform synergy testing by combining Compound A with known efflux pump inhibitors. A synergistic effect would suggest that Compound A might be a weak substrate for the pumps.

Conclusion

This guide outlines a systematic and robust approach to evaluating the cross-resistance profile of the novel compound this compound (Compound A). By generating a well-characterized resistant strain and performing comparative susceptibility testing against relevant comparator drugs, researchers can gain critical insights into the compound's potential clinical utility and mechanism of action. A finding of no significant cross-resistance with existing drug classes, such as the azoles, would provide a strong rationale for the continued development of Compound A as a promising new antifungal agent capable of addressing the challenge of drug resistance.

References

  • Berkow, E. L., & Lockhart, S. R. (2017). Fluconazole resistance in Candida species: a current perspective. Infection and Drug Resistance, 10, 237–245. Available from: [Link]

  • Prasad, R., & Rawal, M. K. (2014). Efflux pumps in drug resistance of Candida. Fungal Genetics and Biology, 70, 1-12. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI. Available from: [Link]

  • Perlin, D. S. (2015). Echinocandin resistance in Candida. Clinical Infectious Diseases, 61(Suppl 6), S612–S617. Available from: [Link]

  • Morschhäuser, J. (2016). The role of transcription factors in conferring drug resistance in Candida albicans. Microbiology Spectrum, 4(2), 10.1128/microbiolspec.FUNK-0038-2016. Available from: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-dichloro-N-(2-hydroxyethyl)benzamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,4-dichloro-N-(2-hydroxyethyl)benzamide, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Known and Inferred Hazards:

Based on available data, this compound is classified as a skin and eye irritant.[1] GHS hazard statements for this compound include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1] A structurally similar compound, N-(2,2-dichloro-1-hydroxyethyl)benzamide, is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[2] Due to the presence of chlorine atoms on the benzene ring, this compound is categorized as a halogenated organic compound .

Quantitative Hazard Data Summary:

Hazard ClassificationGHS Hazard StatementSource
Skin IrritationH315[1]
Serious Eye IrritationH319[1][2]
Acute Toxicity (Oral)H302 (inferred)[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact and irritation.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: While not always necessary for small quantities handled in a well-ventilated area, a respirator may be required for larger quantities or in situations with a risk of aerosol generation. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the principles of hazardous waste management, with a specific focus on its classification as a halogenated organic compound.

Step 1: Waste Segregation

Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal.

  • Designated Waste Stream: this compound waste must be collected in a designated container for halogenated organic waste .[3]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[4][5] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[4][5]

Step 2: Container Selection and Labeling

The integrity and clear identification of the waste container are crucial for safety and regulatory compliance.

  • Container Type: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] All constituents of the waste mixture and their approximate concentrations should also be listed on the label.

Step 3: Accumulation and Storage

Proper storage of the waste container prior to pickup is essential to prevent accidents and ensure a safe laboratory environment.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[4]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any other halogenated organic compound be disposed of down the drain.[6][7] This is a direct violation of environmental regulations and can harm aquatic life and wastewater treatment systems.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste as This compound B Don Appropriate PPE A->B C Select Designated Halogenated Organic Waste Container B->C D Label Container with 'Hazardous Waste' and Chemical Name C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Contact EHS for Hazardous Waste Pickup E->F G Incineration at a Permitted Facility F->G EHS Responsibility

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Ventilate the area.

  • Large Spills (requiring EHS assistance):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry into the affected area.

    • Provide EHS personnel with information about the spilled chemical.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of our work as scientists. By adhering to these procedures, we uphold our commitment to safety, regulatory compliance, and environmental protection. This diligence not only safeguards our immediate work environment but also reinforces the integrity and trustworthiness of our research endeavors.

References

  • PubChem. N-(2,2-Dichloro-1-hydroxyethyl)benzamide. National Center for Biotechnology Information. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • TEMARRY. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Water Corporation. Laboratory chemical waste. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzamide. [Link]

  • University of Otago. Laboratory Chemical Waste Disposal Guidelines. [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • Vanderbilt University Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes. [Link]

  • ResearchGate. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • U.S. Environmental Protection Agency. Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compre. [Link]

  • U.S. Environmental Protection Agency. Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. [Link]

  • U.S. Environmental Protection Agency. Final Report on Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigments Industries. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-dichloro-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2,4-dichloro-N-(2-hydroxyethyl)benzamide. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your operational safety and experimental integrity. The protocols herein are designed to be self-validating, grounded in established safety standards for analogous chemical structures.

Hazard Identification and Risk Assessment: A Proactive Stance

Understanding the potential hazards is the cornerstone of laboratory safety. Based on data from related benzamide compounds, we can anticipate the following primary hazards associated with this compound.

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassAnticipated EffectRationale and Reference Compounds
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3][4]Benzamide and N,N-diethylbenzamide are classified as harmful if swallowed (Category 4 Acute Toxicity).[1][2][3][4]
Skin Corrosion/Irritation May cause skin irritation.[2][5]N,N-diethylbenzamide and 4-Chloro-N,N-diethylbenzamide are known to cause skin irritation.[2][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][5]N,N-diethylbenzamide and 4-Chloro-N,N-diethylbenzamide are classified as causing serious eye irritation.[2][3][5]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1][4]Benzamide is classified as a Category 2 germ cell mutagen.[1][4]
Specific Target Organ Toxicity May cause respiratory irritation.[2][5]4-Chloro-N,N-diethylbenzamide is known to cause respiratory irritation.[2][5]

A thorough risk assessment is imperative before any handling of this compound. Consider the quantity of material, its physical form (e.g., fine powder vs. solution), and the specific procedures to be performed (e.g., weighing, dissolution, reaction quenching). The potential for dust generation or aerosolization significantly increases the risk of inhalation and necessitates a higher level of respiratory protection.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is a direct function of your risk assessment. The following provides a tiered approach to protection.

Engineering Controls: The First and Most Critical Barrier

Before considering wearable PPE, proper engineering controls must be in place. Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1][5]

A Step-by-Step PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_ppe PPE Selection cluster_end Final Check Start Start: Handling 2,4-dichloro- N-(2-hydroxyethyl)benzamide AssessQuantity Assess Quantity and Procedure Start->AssessQuantity BasePPE Baseline PPE: - Nitrile Gloves (Double-Gloved) - Chemical Safety Goggles - Lab Coat AssessQuantity->BasePPE CheckPowder Is the compound a fine powder or will the procedure generate dust/aerosols? BasePPE->CheckPowder RespProtection Add Respiratory Protection: - NIOSH-approved N95/P100 respirator - Or PAPR for higher risk scenarios CheckPowder->RespProtection Yes CheckSplash Is there a significant splash risk? CheckPowder->CheckSplash No RespProtection->CheckSplash FaceShield Add Face Shield CheckSplash->FaceShield Yes CheckBody Risk of large-scale exposure to body? CheckSplash->CheckBody No FaceShield->CheckBody ChemSuit Wear Chemical-Resistant Apron or Suit CheckBody->ChemSuit Yes FinalCheck Final PPE Ensemble Assembled. Proceed with Handling Protocol. CheckBody->FinalCheck No ChemSuit->FinalCheck

Caption: PPE Selection Workflow for this compound.

Detailed PPE Specifications
  • Hand Protection : Wear nitrile gloves as a minimum. For prolonged handling or when working with solutions, consider double-gloving. Always inspect gloves for tears or punctures before use.[6] Safety equipment suppliers can provide specific breakthrough times for different glove materials against chlorinated aromatic compounds.

  • Eye and Face Protection : Chemical safety goggles are mandatory.[6] If there is a risk of splashing, a face shield must be worn in addition to goggles.[6][7]

  • Body Protection : A standard laboratory coat should be worn and kept buttoned.[6] For larger quantities or procedures with a high splash risk, a chemical-resistant apron or a full chemical suit should be utilized.[8]

  • Respiratory Protection : If handling the solid form, especially if it is a fine powder, a NIOSH-approved respirator is required to prevent inhalation.[1] A particulate respirator (e.g., N95 or P100) is a suitable minimum.[1] For situations with a higher potential for aerosolization or for emergency response, a powered air-purifying respirator (PAPR) offers a greater protection factor.[8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical protocol is essential for minimizing exposure and ensuring reproducible results.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Prepare Work Area: - Certify fume hood is operational. - Clear unnecessary items. - Line work surface with absorbent pads. DonPPE 2. Don Appropriate PPE (as per selection workflow) Prep->DonPPE Weigh 3. Weighing: - Use an analytical balance inside the fume hood. - Handle with care to avoid generating dust. DonPPE->Weigh Transfer 4. Transfer/Dissolution: - Use a spatula for solid transfer. - Add solvent slowly to avoid splashing. Weigh->Transfer Reaction 5. Reaction Monitoring: - Keep reaction vessel capped or under an inert atmosphere. - Use appropriate quenching procedures. Transfer->Reaction Decontaminate 6. Decontaminate: - Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol). Reaction->Decontaminate DoffPPE 7. Doff PPE: - Remove PPE in the correct order (gloves last) to avoid self-contamination. Decontaminate->DoffPPE Wash 8. Personal Hygiene: - Wash hands thoroughly with soap and water. DoffPPE->Wash

Caption: Step-by-Step Handling Protocol for this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All materials contaminated with this compound, including the compound itself, empty containers, and disposable PPE, must be treated as hazardous waste.

  • Containerization : Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[9][10] Ensure the container is compatible with the waste; do not use metal containers for corrosive waste.[9] The original container of the chemical can often be used for its disposal.[9]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Keep waste containers tightly sealed except when adding waste.[9][10] Store the waste in a designated, well-ventilated satellite accumulation area away from incompatible materials.[11]

  • Final Disposal : All chemical waste must be disposed of through a licensed hazardous waste disposal company.[11] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][7]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Benzamide CAS Number - HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University. [Link]

  • Benzamide - GHS Safety Data Sheet . Sdfine. [Link]

  • Handling Hazardous Chemical Waste . (2012). CTRNet. [Link]

  • Safety Data Sheet - 4-Amino-N-[2-(diethylamino)ethyl]benzamide monohydrochloride . (2021). Angene Chemical. [Link]

  • Chemical Decontamination PPE: Level C 3M Breathe Easy - Donning . (2018). HEROES Program, University of Nebraska Medical Center. [Link]

  • N-(2,2-Dichloro-1-hydroxyethyl)benzamide . PubChem, National Center for Biotechnology Information. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.